3-Bromo-5-fluoro-1H-indazole
Description
Properties
IUPAC Name |
3-bromo-5-fluoro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZLRCNXHKTBBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646292 | |
| Record name | 3-Bromo-5-fluoro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-08-4 | |
| Record name | 3-Bromo-5-fluoro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-fluoro-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-fluoro-1H-indazole (CAS: 885519-08-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoro-1H-indazole is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the reactive bromine atom at the 3-position and the fluorine atom at the 5-position of the indazole core, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors for oncology.
Physicochemical Properties
While extensive experimental data for this compound is not widely published in peer-reviewed literature, information from commercial suppliers and chemical databases provides key physicochemical characteristics.
| Property | Value | Source |
| CAS Number | 885519-08-4 | [1] |
| Molecular Formula | C₇H₄BrFN₂ | [1] |
| Molecular Weight | 215.02 g/mol | [1] |
| Appearance | Off-white to light yellow powder | [1] |
| Purity | Typically ≥98% | [1] |
| Solubility | Insoluble in water | [2] |
| SMILES | FC1=CC2=C(NN=C2Br)C=C1 | [1] |
Safety Information: This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE) should be used when handling this chemical.
Synthesis
Proposed Synthetic Pathway
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Bromo-2-amino-6-fluorotoluene To a solution of 2-amino-4-fluorotoluene in a suitable solvent such as acetonitrile, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is isolated and purified.
Step 2: Synthesis of 1-Acetyl-3-bromo-5-fluoro-1H-indazole The resulting 4-bromo-2-amino-6-fluorotoluene is dissolved in a mixture of acetic anhydride and acetic acid. To this solution, tert-butyl nitrite is added dropwise at a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the cyclization is complete. The product is isolated by extraction and purified by chromatography.
Step 3: Synthesis of this compound The acetyl-protected indazole is subjected to hydrolysis, for example, by heating in the presence of an acid such as hydrochloric acid, to remove the acetyl group and yield the final product, this compound. The product would then be purified by recrystallization or column chromatography.
Applications in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the hinge region of protein kinases.[4][5] The bromine atom at the C-3 position of this compound serves as a versatile handle for introducing various substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7] This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
A significant application of this and related bromoindazoles is in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[8][9]
Role in VEGFR-2 Kinase Inhibition
Experimental Protocols for Key Reactions
The following are generalized protocols for common cross-coupling reactions that can be applied to this compound, based on procedures for similar substrates.
Suzuki-Miyaura Coupling
This reaction is used to form a carbon-carbon bond, typically with an aryl or heteroaryl boronic acid.
Protocol:
-
In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (e.g., 5 mol%), and a base such as potassium carbonate (2-3 equivalents).[4]
-
Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination
This reaction is employed to form a carbon-nitrogen bond with a primary or secondary amine.
Protocol:
-
To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2-5 mol%), a suitable phosphine ligand like XPhos (e.g., 4-10 mol%), and a base such as cesium carbonate (Cs₂CO₃) (1.5-2 equivalents).
-
Add an anhydrous, degassed solvent like toluene or dioxane.
-
Heat the reaction mixture, typically between 80 and 110 °C, until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic phase over anhydrous sodium sulfate.
-
After filtration and concentration, purify the residue by column chromatography to obtain the desired 3-amino-5-fluoro-1H-indazole derivative.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery, particularly for the development of novel kinase inhibitors. Its versatile reactivity, facilitated by the strategically placed bromine atom, allows for the exploration of a broad chemical space. The protocols and pathways described herein provide a foundational understanding for researchers and scientists to effectively utilize this compound in their research and development endeavors. As the quest for more selective and potent therapeutics continues, the importance of such well-defined building blocks in constructing complex and effective drug candidates cannot be overstated.
References
- 1. achmem.com [achmem.com]
- 2. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 4. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoro-1H-indazole is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its unique structural features, including the indazole core, a bromine atom at the 3-position, and a fluorine atom at the 5-position, make it a versatile scaffold for the synthesis of novel therapeutic agents. The presence and position of these functional groups significantly influence the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and its relevance in modern drug development, particularly in the context of kinase inhibition.
Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to its utility in drug development, influencing everything from solubility and permeability to metabolic stability and target binding. The data for this compound, gathered from various chemical suppliers and databases, are summarized below.
| Property | Value | Source |
| CAS Number | 885519-08-4 | [1][2] |
| Molecular Formula | C₇H₄BrFN₂ | [1] |
| Molecular Weight | 215.02 g/mol | [1][2] |
| Appearance | White to beige crystalline powder | [3] |
| Melting Point | Not available (N/A) | [1] |
| Boiling Point | 337.2 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.861 g/cm³ (Predicted) | [1] |
| Flash Point | 157.7 °C (Predicted) | [1] |
| Solubility | Insoluble in water (based on similar compounds) | [4] |
| pKa | Not available | |
| logP | Not available |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are proprietary to chemical manufacturers, a general and plausible synthetic route can be derived from established methods for analogous indazole derivatives. The following protocols outline key synthetic and analytical procedures.
General Synthesis of this compound via Bromination
The most common route to introduce a bromine atom at the 3-position of an indazole ring is through direct bromination of the corresponding precursor.
Materials:
-
5-fluoro-1H-indazole
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Solvent (e.g., Acetic Acid, Dichloromethane)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 5-fluoro-1H-indazole in a suitable solvent like glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid (or N-Bromosuccinimide portion-wise) to the stirred mixture. The reaction is typically exothermic and should be controlled to maintain a low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color of bromine disappears.
-
Work-up: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. The crude product may precipitate out.
-
Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Sample: this compound dissolved in acetonitrile
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile. Dilute as necessary.
-
Chromatographic Conditions: Set a flow rate of 1.0 mL/min. Use a gradient elution method, for example, starting with 95% A and 5% B, ramping to 5% A and 95% B over 15 minutes.
-
Detection: Monitor the elution at a suitable wavelength, typically around 254 nm.
-
Analysis: The purity of the sample is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Relevance in Drug Discovery & Signaling Pathways
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
This compound serves as a versatile intermediate for creating libraries of kinase inhibitors through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. The bromine atom at the C3 position provides a reactive handle for introducing different chemical moieties to explore the kinase active site, while the fluorine at the C5 position can enhance binding affinity and improve metabolic stability.
Indazole-containing drugs like Axitinib and Pazopanib are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis—the formation of new blood vessels that tumors need to grow. The diagram below illustrates a simplified representation of the VEGFR signaling pathway, a common target for indazole-based inhibitors.
Caption: Simplified VEGFR signaling pathway inhibited by indazole-based drugs.
Logical Workflow: From Properties to Drug Candidate
The journey of a molecule like this compound from a chemical building block to a potential drug candidate is governed by its physicochemical properties. The diagram below illustrates this logical relationship.
Caption: Role of physicochemical properties in drug discovery workflow.
References
An In-depth Technical Guide to 3-Bromo-5-fluoro-1H-indazole
This technical guide provides a comprehensive overview of the molecular structure, weight, and other key chemical properties of 3-Bromo-5-fluoro-1H-indazole. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Molecular Structure and Properties
This compound is a substituted indazole derivative. The core of the molecule is a bicyclic structure composed of a fused benzene and pyrazole ring. A bromine atom is substituted at position 3 of the indazole ring, and a fluorine atom is located at position 5.
The structural and chemical data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C7H4BrFN2 | [1] |
| Molecular Weight | 215.02 g/mol | [1][2] |
| CAS Registry Number | 885519-08-4 | [1][3] |
| Canonical SMILES | FC1=CC2=C(NN=C2Br)C=C1 | [1] |
| Purity | Typically ≥98% | [1][4] |
| Physical Form | Solid | [4] |
Representative Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general and representative synthesis can be inferred from methodologies used for similar indazole derivatives.[5][6][7] A common approach involves the cyclization of a suitably substituted fluorobenzonitrile or fluorobenzaldehyde with hydrazine.[5][6]
Example Protocol: Synthesis of a Bromo-Indazole Derivative from a Fluorobenzaldehyde [6]
-
Reaction Setup: A solution of the starting material, for instance, a 5-bromo-2-fluorobenzaldehyde (1.0 equivalent), is prepared in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Hydrazine hydrate (typically in excess, e.g., 10.0 equivalents) is added to the solution.[5]
-
Heating and Reflux: The reaction mixture is heated under reflux for several hours (e.g., 4 hours). The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).[5][6]
-
Workup: Upon completion, the excess hydrazine and solvent are removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate. After evaporation of the solvent, the crude product is purified, typically by flash column chromatography, to yield the desired bromo-indazole product.[6]
It is important to note that reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for the specific synthesis of this compound.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of a bromo-indazole derivative, based on the representative protocol described above.
Caption: Generalized workflow for the synthesis of a substituted bromo-indazole.
This guide provides foundational information on this compound. For specific applications, further experimental validation and characterization are recommended.
References
- 1. achmem.com [achmem.com]
- 2. 885522-04-3|3-Bromo-6-fluoro-1H-indazole|BLD Pharm [bldpharm.com]
- 3. 3-BROMO-5-FLUORO (1H)INDAZOLE | 885519-08-4 [chemicalbook.com]
- 4. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.com]
- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 7. Indazole synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-Bromo-5-fluoro-1H-indazole, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 5-fluoro-1H-indazole, followed by a regioselective bromination at the C3 position. This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this target compound.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of pharmaceutical sciences due to their diverse biological activities. The incorporation of halogen atoms, such as bromine and fluorine, into the indazole scaffold can significantly modulate the physicochemical and pharmacological properties of the molecule, often enhancing its therapeutic potential. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions, making it a compound of high interest for the development of novel therapeutic agents.
Proposed Synthesis Pathway
The synthesis of this compound is most effectively approached through a two-step sequence. The initial step involves the synthesis of 5-fluoro-1H-indazole from a commercially available starting material. The subsequent step is the selective bromination of the indazole ring at the C3 position.
starting materials for 3-Bromo-5-fluoro-1H-indazole synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthetic pathways for obtaining 3-Bromo-5-fluoro-1H-indazole, a valuable building block in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 5-fluoro-1H-indazole, followed by a regioselective bromination at the C3 position. This document details the necessary starting materials, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.
Synthetic Strategy Overview
The most direct and efficient pathway to this compound involves a two-stage synthesis:
-
Synthesis of 5-fluoro-1H-indazole: This intermediate can be prepared from commercially available starting materials, with 4-fluoro-2-methylaniline being a primary precursor. The synthesis involves a diazotization and subsequent intramolecular cyclization.
-
C3-Bromination of 5-fluoro-1H-indazole: The introduction of a bromine atom at the C3 position of the indazole ring is achieved through a highly regioselective bromination reaction. Modern methods, such as ultrasound-assisted bromination using dibromohydantoin (DBDMH), offer excellent yields and selectivity.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 5-fluoro-1H-indazole
The synthesis of the 5-fluoro-1H-indazole intermediate is analogous to the preparation of other substituted indazoles from 2-methylaniline derivatives.
Starting Materials and Reagents
| Compound Name | Role | Supplier Examples |
| 4-fluoro-2-methylaniline | Starting Material | Sigma-Aldrich, Alfa Aesar, TCI |
| Sodium Nitrite (NaNO₂) | Diazotizing Agent | Standard chemical suppliers |
| Hydrochloric Acid (HCl) | Acid | Standard chemical suppliers |
| Acetic Anhydride | Reagent | Standard chemical suppliers |
| Potassium Acetate | Base | Standard chemical suppliers |
Experimental Protocol (General Procedure)
A plausible synthesis of 5-fluoro-1H-indazole from 4-fluoro-2-methylaniline involves the following general steps:
-
N-Acetylation: 4-fluoro-2-methylaniline is first protected by acetylation with acetic anhydride.
-
Diazotization: The resulting N-acetyl derivative is then diazotized using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C).
-
Cyclization: The diazonium salt intermediate undergoes spontaneous or induced cyclization to form the indazole ring system. This is often achieved by heating the reaction mixture.
-
Deprotection: The N-acetyl group is subsequently removed, typically by hydrolysis, to yield 5-fluoro-1H-indazole.
Caption: Experimental workflow for the synthesis of 5-fluoro-1H-indazole.
Step 2: C3-Bromination of 5-fluoro-1H-indazole
The regioselective bromination at the C3 position of the indazole ring is a key step in the synthesis of the target molecule. An efficient and modern approach utilizes ultrasound irradiation with dibromohydantoin (DBDMH) as the bromine source.
Starting Materials and Reagents
| Compound Name | Role | Supplier Examples |
| 5-fluoro-1H-indazole | Starting Material | Synthesized in Step 1 |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Brominating Agent | Sigma-Aldrich, Alfa Aesar, TCI |
| Sodium Carbonate (Na₂CO₃) | Base | Standard chemical suppliers |
| Ethanol (EtOH) | Solvent | Standard chemical suppliers |
Experimental Protocol: Ultrasound-Assisted C3-Bromination
The following protocol is adapted from a general procedure for the ultrasound-assisted C3-bromination of indazoles.
-
Reaction Setup: In a suitable reaction vessel, combine 5-fluoro-1H-indazole (1.0 equiv.), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 1.0 equiv.), and sodium carbonate (2.0 equiv.) in ethanol.
-
Ultrasonication: Place the reaction vessel in an ultrasonic bath and irradiate for approximately 30 minutes at a controlled temperature (e.g., 40°C).
-
Work-up: After the reaction is complete (monitored by TLC), dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford this compound.
This method is reported to be highly efficient, rapid, and selective for the C3 position of the indazole ring.
Quantitative Data
| Substrate | Product | Reagents | Conditions | Yield | Reference |
| Indazole | 3-Bromoindazole | DBDMH, Na₂CO₃, EtOH | Ultrasound, 40°C, 30 min | Not specified for 5-fluoro |
Note: While the reference demonstrates the general applicability of this C3-bromination method to a range of substituted indazoles, the specific yield for 5-fluoro-1H-indazole is not provided. However, the reported yields for other substrates are generally good to excellent.
Caption: Experimental workflow for the C3-bromination of 5-fluoro-1H-indazole.
Alternative Synthetic Routes
While the presented two-step synthesis is a highly plausible and efficient route, other strategies for the synthesis of substituted indazoles exist and could potentially be adapted. These include:
-
Cyclization of substituted o-fluorobenzonitriles: Reaction of a suitably substituted o-fluorobenzonitrile with hydrazine can yield the corresponding 3-aminoindazole, which could then be further modified.
-
Sandmeyer-type reactions: A 3-amino-5-fluoro-1H-indazole could potentially be converted to the 3-bromo derivative via a Sandmeyer reaction.
These alternative routes may offer advantages depending on the availability of starting materials and desired substitution patterns.
Conclusion
The synthesis of this compound can be effectively achieved through a two-step process involving the initial preparation of 5-fluoro-1H-indazole from 4-fluoro-2-methylaniline, followed by a regioselective ultrasound-assisted C3-bromination using DBDMH. This guide provides the foundational knowledge, including starting materials and detailed experimental protocols, to enable researchers and drug development professionals to synthesize this important chemical intermediate. The described methods are based on established and reliable organic chemistry principles and offer a clear pathway to the target molecule.
References
An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 3-Bromo-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for the heterocyclic compound 3-Bromo-5-fluoro-1H-indazole. Due to the current unavailability of experimentally acquired spectra in public databases, this document presents predicted ¹H and ¹³C NMR data. These predictions are based on established principles of NMR spectroscopy and analysis of spectral data from structurally analogous compounds. This guide also outlines a comprehensive, standardized experimental protocol for the acquisition of such NMR data, intended to assist researchers in the characterization of this and similar molecules.
Molecular Structure
Caption: Molecular structure and atom numbering of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are estimations derived from structure-activity relationships and comparisons with similar halogenated and fluorinated indazole derivatives. The predicted chemical shifts (δ) are reported in parts per million (ppm), and the coupling constants (J) are in Hertz (Hz).
Table 1: Predicted ¹H NMR Data (in DMSO-d₆ at 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N1-H | ~13.5 | br s | - |
| H-4 | ~7.80 | dd | J(H-4, H-6) = ~2.5, J(H-4, F-5) = ~9.0 |
| H-6 | ~7.45 | ddd | J(H-6, H-7) = ~9.0, J(H-6, F-5) = ~9.0, J(H-6, H-4) = ~2.5 |
| H-7 | ~7.65 | dd | J(H-7, H-6) = ~9.0, J(H-7, F-5) = ~5.0 |
Multiplicity abbreviations: s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, br = broad.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆ at 100 MHz)
| Position | Chemical Shift (δ, ppm) |
| C-3 | ~115.0 |
| C-3a | ~140.0 |
| C-4 | ~110.0 (d, J(C-4, F) = ~25 Hz) |
| C-5 | ~160.0 (d, J(C-5, F) = ~240 Hz) |
| C-6 | ~112.0 (d, J(C-6, F) = ~25 Hz) |
| C-7 | ~122.0 (d, J(C-7, F) = ~10 Hz) |
| C-7a | ~142.0 |
(d) indicates a doublet due to coupling with fluorine.
Experimental Protocols for NMR Data Acquisition
To ensure the reproducibility and accuracy of NMR data for this compound, the following detailed experimental protocols are recommended.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>98%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. Deuterated chloroform (CDCl₃) can also be used, but the N-H proton may exchange or broaden.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.
¹H NMR Spectroscopy
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: A spectral width of approximately 16 ppm (e.g., -2 to 14 ppm) is generally sufficient for aromatic compounds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Data Processing: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
¹³C NMR Spectroscopy
-
Spectrometer: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: A spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) is typically used.
-
Number of Scans: 1024 to 4096 scans are often necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Data Processing: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation.
-
Logical Workflow for NMR Analysis
Caption: A logical workflow for the acquisition and analysis of NMR spectral data.
3-Bromo-5-fluoro-1H-indazole safety and handling
An In-depth Technical Guide on the Safety and Handling of 3-Bromo-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the most accurate and up-to-date information before handling this chemical.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 885519-08-4[1][2][3] |
| Molecular Formula | C₇H₄BrFN₂[2][3] |
| Molecular Weight | 215.02 g/mol [2] |
| MDL Number | MFCD07781639[2][3] |
Hazard Identification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.
Table 2.1: GHS Hazard Classification
| Pictogram | Signal Word | Hazard Statements |
|
| Warning [2] | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |
Table 2.2: GHS Precautionary Statements
| Category | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fumes/gas/mist/vapors/spray.[4][5] |
| P264 | Wash hands and any exposed skin thoroughly after handling.[4][5] | |
| P270 | Do not eat, drink or smoke when using this product.[4][5] | |
| P271 | Use only outdoors or in a well-ventilated area.[4][5] | |
| P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[2][4][5] | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[4] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[4] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[4] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4][6] |
| P405 | Store locked up.[4][6] | |
| Disposal | P501 | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local regulations.[4] |
Experimental Protocols: Emergency Procedures
Detailed methodologies for handling exposure or spills are critical for laboratory safety.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with fresh, running water for at least 15 minutes.[7] Ensure complete irrigation by keeping eyelids apart and away from the eye.[4][8] Seek immediate medical attention, especially if pain or irritation persists.[4][8] Removal of contact lenses should only be done by skilled personnel.[4][8]
-
Skin Contact: Take off contaminated clothing immediately.[7] Flush the affected skin and hair with running water and soap, if available.[4][8] Seek medical attention if irritation develops or persists.[4][8]
-
Inhalation: If fumes, dust, or aerosols are inhaled, remove the victim from the contaminated area to fresh air.[4][7][8] If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration and seek immediate medical attention.[7]
-
Ingestion: If swallowed, rinse mouth with water.[7] Do NOT induce vomiting.[6] Call a Poison Control Center or doctor immediately for treatment advice.[4][7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][9]
-
Specific Hazards: The substance is non-combustible but may burn, emitting poisonous and potentially corrosive fumes in a fire.[4][8]
-
Protective Actions for Fire-Fighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][9] Cool fire-exposed containers with a water spray from a protected location.[8]
Accidental Release Measures
-
Personal Precautions: Avoid all personal contact, including inhalation of dust.[4][8] Wear recommended personal protective equipment (see Section 4.0). Ensure the area is well-ventilated.
-
Spill Cleanup Protocol:
-
Remove all ignition sources.[4]
-
For dry spills, use dry clean-up procedures to avoid generating dust.[4][8]
-
Sweep up, shovel, or use a vacuum designed for hazardous materials.[8]
-
Place the collected material into a suitable, labeled, and sealed container for waste disposal.[4][8]
-
Wash the spill area down with large amounts of water, preventing runoff into drains or waterways.[4][8]
-
If contamination of drains occurs, notify emergency services.[4][8]
-
Handling, Storage, and Personal Protection
Safe Handling
-
Use in a well-ventilated area or outdoors.[4]
-
Avoid contact with skin and eyes and avoid breathing dust.[4][5][8]
-
Wash hands thoroughly with soap and water after handling.[4]
-
Contaminated work clothes should be laundered separately before reuse.[4]
Storage Conditions
-
Keep in a cool, dry, dark, and well-ventilated place.[4][10]
-
Store away from incompatible materials and foodstuff containers.[4]
-
Protect containers from physical damage and check regularly for leaks.[4]
Exposure Controls and Personal Protection
Table 4.1: Recommended Personal Protective Equipment (PPE)
| Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing or overalls.[4][9] |
| Respiratory Protection | If dust is generated or exposure limits are exceeded, use a full-face respirator with a suitable particle filter (e.g., Type P).[8][9] |
| Engineering Controls | Use in a well-ventilated area. A safety shower and eyewash station should be readily accessible. |
Toxicological and Physical Properties
Table 5.1: Known Toxicological Effects
| Endpoint | Effect |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] |
| Skin Irritation/Corrosion | Causes skin irritation.[1][2] |
| Eye Irritation/Damage | Causes serious eye irritation.[1][2] |
| STOT-Single Exposure | May cause respiratory irritation.[1][2] |
| Carcinogenicity | No data available. |
| Mutagenicity | No data available. |
Workflow Visualization
The following diagram illustrates the logical workflow for responding to an accidental spill of this compound.
Caption: Workflow for Accidental Spill Response.
References
- 1. 3-BROMO-5-FLUORO (1H)INDAZOLE | 885519-08-4 [amp.chemicalbook.com]
- 2. achmem.com [achmem.com]
- 3. americanelements.com [americanelements.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. 885522-04-3|3-Bromo-6-fluoro-1H-indazole|BLD Pharm [bldpharm.com]
Navigating the Solubility Landscape of 3-Bromo-5-fluoro-1H-indazole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of 3-Bromo-5-fluoro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the theoretical solubility profile of this compound, details experimental protocols for its accurate determination, and provides context for its application in a relevant biological pathway.
Introduction: The Critical Role of Solubility in Drug Discovery
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. For a compound like this compound, which belongs to the versatile indazole class of compounds known for their diverse biological activities, understanding its solubility in various organic solvents is paramount for formulation development, preclinical testing, and ultimately, clinical success. Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), hindering the progression of otherwise promising drug candidates.
Indazole derivatives have garnered significant attention for their potential as therapeutic agents, exhibiting activities such as antitumor, anti-inflammatory, and kinase inhibition.[1][2][3] The strategic placement of bromo and fluoro substituents on the indazole core, as seen in this compound, can significantly modulate its physicochemical properties, including solubility, and its interaction with biological targets.
Solubility Profile of this compound
Based on general principles of "like dissolves like," a summary of expected solubility is presented in Table 1. It is imperative for researchers to experimentally verify these predictions.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol | Moderate to Good | The indazole nitrogen atoms can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor, facilitating interactions with protic solvents. |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Good to Excellent | These solvents are strong hydrogen bond acceptors and have high polarity, which can effectively solvate the polar functionalities of the indazole ring. DMSO is a common solvent for initial stock solutions in biological assays.[4] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower than aprotic polar solvents. |
| Esters | Ethyl Acetate | Moderate | Ethyl acetate has moderate polarity and can engage in dipole-dipole interactions and act as a hydrogen bond acceptor. |
| Ketones | Acetone | Moderate to Good | Acetone's carbonyl group is a good hydrogen bond acceptor, and its polarity is suitable for dissolving moderately polar compounds. |
| Hydrocarbons | Hexane, Toluene | Poor to Low | These are nonpolar solvents and are unlikely to effectively solvate the more polar indazole ring system. |
| Water | - | Insoluble[5] | The lipophilic nature imparted by the bromo and fluoro substituents, along with the aromatic rings, is expected to dominate over the polar contributions of the nitrogen atoms, leading to very low aqueous solubility. |
Table 1. Predicted Qualitative Solubility of this compound in Common Organic Solvents.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial and can be achieved through various established methods. The choice of method often depends on the stage of drug discovery, the amount of compound available, and the required throughput.
Thermodynamic (Equilibrium) Solubility Assay
This method, often considered the "gold standard," measures the concentration of a compound in a saturated solution at equilibrium.[6]
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a vial.[7]
-
Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[8][9]
-
Separation of Undissolved Solid: The suspension is filtered (e.g., using a 0.45 µm filter) or centrifuged to separate the undissolved solid from the saturated solution.[7]
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
-
Standard Curve: A standard curve is generated using known concentrations of the compound to ensure accurate quantification.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a Dimethyl Sulfoxide (DMSO) stock solution.[10] It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution of the compound.[6]
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO (e.g., 10 mM).[4]
-
Serial Dilution: The DMSO stock solution is serially diluted in a microplate.
-
Addition of Aqueous Buffer: A selected aqueous buffer (e.g., phosphate-buffered saline, PBS) is added to the DMSO solutions.[4]
-
Incubation and Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours).[10] The formation of precipitate is detected by measuring the turbidity of the solution using a nephelometer or by UV-Vis spectrophotometry.[6]
-
Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.
Relevance in Drug Development: A Potential Role in Kinase Inhibition
The indazole scaffold is a well-known "hinge-binding" motif found in many kinase inhibitors.[2] Compounds containing the indazole core have been investigated as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs).[1] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Aberrant FGFR signaling is implicated in the development of various cancers.
The following diagram illustrates a simplified workflow for evaluating a compound like this compound as a potential FGFR inhibitor, a process where understanding solubility is a critical first step.
Figure 1. Experimental workflow for evaluating a potential FGFR inhibitor.
The following diagram illustrates a simplified representation of the FGFR signaling pathway, a potential target for indazole-based compounds.
Figure 2. Simplified FGFR signaling pathway.
Conclusion
While quantitative solubility data for this compound remains to be fully elucidated, this technical guide provides a robust framework for researchers to approach its solubility assessment. By employing standardized experimental protocols, scientists can generate reliable data to inform formulation strategies and advance the exploration of this and other promising indazole derivatives in drug discovery. The contextualization within a relevant signaling pathway underscores the importance of these fundamental physicochemical properties in the broader quest for novel therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. evotec.com [evotec.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has risen to prominence as a "privileged scaffold" in contemporary medicinal chemistry. Its distinct structural and electronic characteristics have facilitated the creation of numerous therapeutic agents across a wide spectrum of diseases. This technical guide explores the historical origins of substituted indazoles, charting their discovery and the progression of their synthesis. We will examine the foundational experimental protocols that set the stage for modern methodologies and delve into the early discoveries of their biological activities, which foreshadowed the immense therapeutic potential of this remarkable heterocyclic system.
Introduction: The Indazole Core
Indazole, or benzopyrazole, is an aromatic heterocyclic compound with the chemical formula C₇H₆N₂. It consists of a benzene ring fused to a pyrazole ring. The indazole structure exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. The 1H-tautomer is generally the most thermodynamically stable.[1] This structural versatility, combined with the ability to substitute at various positions on the bicyclic ring, has made indazole a highly attractive scaffold for medicinal chemists. Derivatives of indazole are found in a number of synthetic compounds and have demonstrated a wide array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and neurological effects.[1][2]
The Genesis of a Scaffold: Early Synthetic Strategies
The story of substituted indazoles begins in the late 19th and early 20th centuries, with pioneering chemists laying the groundwork for what would become a cornerstone of drug discovery.
Fischer's Foray: The First Synthesis of an Indazole Derivative (c. 1883)
The first synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer. In his seminal work, he prepared an oxo-substituted derivative, indazolone, rather than the parent indazole.[1][3][4]
Experimental Protocol: Fischer's Synthesis of Indazolone[5]
-
Starting Material: o-Hydrazinobenzoic acid.
-
Procedure: o-Hydrazinobenzoic acid was heated, leading to an intramolecular condensation and cyclization. The reaction proceeds via the loss of a water molecule to form 3-indazolone.
-
Reaction Conditions: The starting material was heated. Specific temperatures and reaction times were not meticulously documented in the initial reports but are understood to be elevated.
-
Observations: Fischer noted the formation of a new heterocyclic system, which he named "indazol." This early work, while not yielding the parent indazole, was the crucial first step in recognizing this novel heterocyclic system.
The Jacobson Indazole Synthesis: A Classic Route to 1H-Indazoles
The Jacobson synthesis, a traditional and effective method for preparing 1H-indazoles, typically involves the nitrosation of N-acetyl-o-toluidine followed by cyclization.[5][6]
Experimental Protocol: Jacobson Synthesis of 1H-Indazole[9]
-
Starting Materials: o-toluidine, glacial acetic acid, acetic anhydride, and a source of nitrous gases (e.g., from sodium nitrite and acid).
-
Procedure:
-
o-Toluidine is acetylated by reacting it with a mixture of glacial acetic acid and acetic anhydride.
-
The resulting N-acetyl-o-toluidine solution is cooled in an ice bath.
-
A stream of nitrous gases is passed through the cooled solution to effect nitrosation, forming N-nitroso-o-acetotoluidide. The temperature is maintained between +1° and +4°C.
-
The reaction mixture is then poured onto ice and water, and the separated oil is extracted with benzene.
-
The benzene extract is washed and treated with a solution of sodium methoxide in methanol. This induces cyclization with the evolution of gas.
-
The solution is then boiled, cooled, and extracted with hydrochloric acid.
-
The combined acid extracts are treated with excess ammonia to precipitate the indazole.
-
The crude indazole is collected by filtration, washed, dried, and can be further purified by vacuum distillation.
-
Other Foundational Syntheses
Other classical methods have also been instrumental in the development of indazole chemistry:
-
Pellizzari Synthesis: This method involves the reaction of an o-acylphenylhydrazine with a dehydrating agent to form a 1-acyl-1H-indazole, which can then be hydrolyzed to the corresponding 1H-indazole.
-
Davis-Sorensen Synthesis: This reaction provides a route to 2H-indazoles.[7]
-
Cadogan-Sundberg Synthesis: While primarily known for indole synthesis, a variation of this reaction, the Cadogan reductive cyclization, allows for the synthesis of indazoles from o-nitroarenes using trivalent phosphorus compounds.[7][8]
The Rise of a Privileged Scaffold in Medicinal Chemistry
The true potential of the indazole scaffold was unlocked in the mid-20th century with the discovery of its diverse biological activities.
Anti-inflammatory Properties: The Case of Benzydamine
One of the earliest and most significant discoveries in the therapeutic application of substituted indazoles was the identification of the anti-inflammatory properties of benzydamine in the mid-20th century.[3] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit cyclooxygenase (COX) enzymes, benzydamine's mechanism is largely independent of this pathway.[9] It is believed to exert its effects by inhibiting the synthesis of pro-inflammatory cytokines such as TNF-α and IL-1β, and by stabilizing cellular membranes.[4][9]
Serotonin Receptor Antagonism: The Advent of Granisetron
A major breakthrough in the application of substituted indazoles came with the development of granisetron . This compound is a highly selective antagonist of the 5-HT₃ receptor.[10] These receptors are ligand-gated ion channels located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain.[10][11] By blocking the action of serotonin at these receptors, granisetron effectively prevents the nausea and vomiting associated with chemotherapy and radiotherapy.[12]
Kinase Inhibition: A Modern Pillar of Cancer Therapy
The versatility of the indazole scaffold has been most profoundly demonstrated in its application as a core component of numerous protein kinase inhibitors used in oncology.[13]
-
Pazopanib: This multi-targeted tyrosine kinase inhibitor primarily targets VEGFR, PDGFR, and FGFR, thereby inhibiting tumor angiogenesis and growth.[2]
-
Niraparib: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, niraparib is particularly effective in cancers with defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[14][5]
Quantitative Data of Biologically Active Substituted Indazoles
The following tables summarize the inhibitory potency (IC₅₀ values) and physicochemical properties of key indazole-based drugs and clinical candidates.
| Inhibitor | Target Kinase | IC₅₀ (nM) | Assay Type / Context |
| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells |
| VEGFR2 | 0.2 | Cell-free / Endothelial Cells | |
| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells | |
| PDGFRβ | 1.6 | Endothelial Cells | |
| c-Kit | 1.7 | Endothelial Cells | |
| Pazopanib | VEGFR1 | 10 | Cell-free |
| VEGFR2 | 30 | Cell-free | |
| VEGFR3 | 47 | Cell-free | |
| PDGFRα | 71 | Not Specified | |
| PDGFRβ | 84 | Cell-free | |
| c-Kit | 74 - 140 | Cell-free | |
| Niraparib | PARP-1 | 3.8 | Cell-free |
| PARP-2 | 2.1 | Cell-free | |
| Entrectinib | ALK | 12 | Enzyme Inhibition |
| Compound 11a | VEGFR-2 | 5.4 | Cell-free |
| Compound 46 | GSK-3β | 640 | Cell-free |
| Compound 50 | GSK-3β | 350 | Cell-free |
| Compound C05 | PLK4 | < 0.1 | Kinase Inhibition |
Table 1: Comparative Inhibitory Potency (IC₅₀) of Selected Indazole-Based Kinase Inhibitors.[9][13][15][16][17][18]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa |
| Indazole | C₇H₆N₂ | 118.14 | 1.83 | 13.86 (acidic), 1.31 (basic) |
| Benzydamine | C₁₉H₂₃N₃O | 309.41 | 4.3 | 8.6 |
| Granisetron | C₁₈H₂₄N₄O | 312.41 | 2.3 | 11.2 |
| Pazopanib | C₂₁H₂₃N₇O₂S | 437.52 | 4.6 | 7.1 |
| Niraparib | C₁₉H₂₀N₄O | 320.39 | 2.5 | 8.5 |
| Axitinib | C₂₂H₁₈N₄OS | 386.47 | 3.4 | 5.2 |
Table 2: Physicochemical Properties of Selected Indazole-Containing Compounds.[19]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by substituted indazoles and a general workflow for their synthesis and evaluation.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 14. researchgate.net [researchgate.net]
- 15. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 16. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. soc.chim.it [soc.chim.it]
- 19. caribjscitech.com [caribjscitech.com]
3-Bromo-5-fluoro-1H-indazole: A Comprehensive Technical Guide for Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-fluoro-1H-indazole is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its strategic substitution with bromine and fluorine atoms provides distinct opportunities for functionalization, making it an attractive starting material for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, complete with detailed experimental protocols and data presented for practical laboratory use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 885519-08-4 | [1][2] |
| Molecular Formula | C₇H₄BrFN₂ | [1] |
| Molecular Weight | 215.02 g/mol | [1] |
| Appearance | Off-white to light yellow solid | Generic |
| Purity | ≥98% | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol. | Generic |
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis involves a three-step process:
-
Bromination of a suitable fluoro-substituted 2-methylaniline.
-
Diazotization and Cyclization to form the indazole ring.
-
Deprotection (if necessary) to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Bromo-4-fluoro-2-methylaniline
-
To a solution of 4-fluoro-2-methylaniline (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-4-fluoro-2-methylaniline.
Step 2: Synthesis of this compound
-
Dissolve 5-bromo-4-fluoro-2-methylaniline (1.0 eq) in a mixture of acetic acid and propionic acid.
-
Cool the solution to 0-5°C and add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at this temperature for 1 hour to ensure complete diazotization.
-
Slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 2-3 hours to effect cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Data (Predicted)
Due to the limited availability of public experimental data for this compound, the following spectroscopic data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.[4]
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~13.5 | br s | - | 1H | N-H |
| ~7.8 | dd | J = 9.0, 2.5 Hz | 1H | H-4 |
| ~7.6 | dd | J = 9.0, 4.5 Hz | 1H | H-7 |
| ~7.3 | ddd | J = 9.0, 9.0, 2.5 Hz | 1H | H-6 |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~159 (d, J ≈ 240 Hz) | C-5 |
| ~141 | C-7a |
| ~125 | C-3 |
| ~122 (d, J ≈ 9 Hz) | C-7 |
| ~115 (d, J ≈ 25 Hz) | C-4 |
| ~110 (d, J ≈ 23 Hz) | C-6 |
| ~108 | C-3a |
Table 4: Predicted IR and Mass Spectrometry Data
| Spectroscopic Technique | Predicted Peaks/Values |
| IR (KBr, cm⁻¹) | ~3100-3000 (N-H stretch), ~1620 (C=N stretch), ~1500 (C=C stretch), ~1250 (C-F stretch), ~800 (C-Br stretch) |
| Mass Spectrometry (EI) | m/z (%): 216/214 (M⁺, ~100), 135 (M⁺ - Br), 108 (M⁺ - Br - HCN) |
Reactivity and Applications in Drug Discovery
This compound serves as a versatile intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions at the C3 position. The indazole scaffold itself is a well-established pharmacophore, particularly in the development of protein kinase inhibitors for the treatment of cancer.[5][6][7]
Key Reactions
4.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The bromine atom at the C3 position of this compound can be readily coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents.[8][9][10]
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture at 80-100°C for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
4.1.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C3 position.[8][11]
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add an anhydrous solvent, such as toluene or dioxane, via syringe.
-
Heat the reaction mixture at 80-110°C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Role in Kinase Inhibition
The indazole scaffold is a privileged structure in the design of kinase inhibitors. The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. By functionalizing the 3-position of this compound, medicinal chemists can introduce various substituents that can extend into and interact with other regions of the kinase active site, thereby modulating potency and selectivity.[5][6][7]
Caption: General mechanism of kinase inhibition by indazole derivatives.
Conclusion
This compound is a valuable and strategically important heterocyclic building block for drug discovery and development. Its amenability to functionalization via robust cross-coupling methodologies, combined with the proven biological relevance of the indazole scaffold, makes it a highly attractive starting point for the synthesis of novel kinase inhibitors and other therapeutic agents. This technical guide provides a solid foundation of its properties, synthesis, and reactivity to aid researchers in leveraging this versatile molecule in their scientific endeavors.
References
- 1. achmem.com [achmem.com]
- 2. 3-BROMO-5-FLUORO (1H)INDAZOLE | 885519-08-4 [chemicalbook.com]
- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Suzuki Coupling Protocol for 3-Bromo-5-fluoro-1H-indazole and its Utility in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The functionalization of the indazole ring, particularly at the 3-position, is a key strategy in the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds, enabling the synthesis of 3-aryl-1H-indazoles. This document provides a detailed protocol for the Suzuki coupling of 3-Bromo-5-fluoro-1H-indazole with various arylboronic acids and discusses the application of the resulting compounds in drug development, with a focus on their role as kinase inhibitors.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.
Applications in Drug Development
3-Aryl-1H-indazole derivatives are of significant interest in drug discovery due to their ability to act as potent and selective inhibitors of various protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and chronic pain.
Oncology: The 3-aryl-indazole scaffold has been identified as a key pharmacophore in the development of inhibitors for several receptor tyrosine kinases (RTKs) implicated in cancer progression. These include Fibroblast Growth Factor Receptors (FGFRs) and Tropomyosin receptor kinases (Trks).[1] Aberrant FGFR signaling can drive tumor growth, proliferation, and angiogenesis in various cancers.[2][3][4][5][6] Similarly, gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes, which encode for Trk proteins, are oncogenic drivers in a wide range of tumors.[7][8][9][10] 3-Aryl-5-fluoro-1H-indazole derivatives can be designed to target the ATP-binding site of these kinases, thereby blocking their downstream signaling pathways and inhibiting cancer cell growth.
Pain Management: Neurotrophins and their corresponding Trk receptors are critically involved in pain signaling.[11][12][13][14] The development of selective Trk inhibitors is a promising therapeutic strategy for the treatment of chronic pain.[11][12][13][14] 3-Aryl-indazole derivatives have been explored as peripherally restricted pan-Trk inhibitors, aiming to alleviate pain without the central nervous system side effects associated with some analgesics.[11]
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Reaction conditions may require optimization depending on the specific arylboronic acid used.
Materials:
-
This compound
-
Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, DME)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. The reaction can also be performed under microwave irradiation, which may significantly reduce the reaction time.[15][16][17]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-fluoro-1H-indazole.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of bromo-indazoles with various arylboronic acids, based on analogous reactions found in the literature.
Table 1: Optimization of Suzuki Coupling Conditions for Bromo-Indazoles
| Entry | Catalyst (mol%) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High |
| 2 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 0.5 | Good to Excellent |
| 3 | XPhosPdG2/XPhos (2.5/5) | K₂CO₃ (3) | Dioxane | 110 (MW) | 0.67 | High |
| 4 | Pd(OAc)₂/RuPhos (5/10) | K₃PO₄ (3) | Dioxane/H₂O | 120 (MW) | 1 | Good to Excellent |
Yields are generalized from literature on similar substrates and may vary for this compound.
Table 2: Scope of Arylboronic Acids in Suzuki Coupling with Bromo-Indazoles
| Entry | Arylboronic Acid | Product | Expected Yield |
| 1 | Phenylboronic acid | 5-Fluoro-3-phenyl-1H-indazole | Good |
| 2 | 4-Methoxyphenylboronic acid | 5-Fluoro-3-(4-methoxyphenyl)-1H-indazole | High |
| 3 | 4-Acetylphenylboronic acid | 3-(4-Acetylphenyl)-5-fluoro-1H-indazole | Good |
| 4 | 3-Pyridylboronic acid | 5-Fluoro-3-(pyridin-3-yl)-1H-indazole | Good |
| 5 | 2-Thienylboronic acid | 5-Fluoro-3-(thiophen-2-yl)-1H-indazole | Moderate to Good |
Expected yields are qualitative and based on the reactivity of different boronic acids in similar Suzuki coupling reactions.[15][16][17][18]
Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki coupling of this compound.
Signaling Pathway Inhibition
Caption: Inhibition of Trk/FGFR signaling by a 3-aryl-5-fluoro-1H-indazole derivative.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 3. Cells | Special Issue : Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor [mdpi.com]
- 4. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 5. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The discovery of novel 3-aryl-indazole derivatives as peripherally restricted pan-Trk inhibitors for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Pain Management: Relevant Protein Kinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Trk kinase inhibitors as new treatments for cancer and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Kinase Inhibitors from 3-Bromo-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use, particularly in oncology. The targeted inhibition of protein kinases is a cornerstone of modern cancer therapy, and the development of novel, selective, and potent inhibitors remains a critical area of research. 3-Bromo-5-fluoro-1H-indazole is a versatile starting material for the synthesis of a diverse range of kinase inhibitors, offering a key handle for carbon-carbon and carbon-nitrogen bond formation to explore the chemical space and optimize structure-activity relationships (SAR).
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors derived from this compound. The focus is on the widely applicable Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. These methodologies allow for the introduction of various aryl, heteroaryl, and amino moieties at the 3-position of the indazole core, a key interaction point with the hinge region of many kinases. This document is intended to be a practical guide for researchers in drug discovery and development.
Key Target Kinases
Derivatives of this compound have shown inhibitory activity against several key oncogenic kinases, including:
-
c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase whose dysregulation is implicated in various cancers, promoting tumor growth, invasion, and metastasis.[1][2]
-
AXL: A member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, its overexpression is associated with poor prognosis and drug resistance in numerous cancers.[3][4][5]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[6][7]
Synthetic Workflow Overview
The general strategy for synthesizing kinase inhibitors from this compound involves the functionalization of the C3 position. The following diagram illustrates the typical synthetic workflow.
Caption: General synthetic workflow for kinase inhibitors.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid or Ester (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl2·CH2Cl2) (0.05 equivalents)
-
Potassium Carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the corresponding aryl or heteroaryl boronic acid or ester (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl/heteroaryl-5-fluoro-1H-indazole derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add Pd2(dba)3 (0.02 eq.) and Xantphos (0.04 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous toluene, followed by this compound (1.0 eq.), the amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).
-
Heat the reaction mixture to 90-110 °C and stir for 6-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-amino-5-fluoro-1H-indazole derivative.
Data Presentation
The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized from indazole scaffolds, providing a basis for comparison and further development.
Table 1: Inhibitory Activity of c-Met Kinase Inhibitors
| Compound ID | Modification at C3 | c-Met IC50 (nM) | Reference |
| Cpd-1 | 4-(pyridin-4-yloxy)phenyl | 3.22 | [8] |
| Cpd-2 | 3-fluoro-4-(pyridin-4-yloxy)phenyl | 5.82 | [8] |
| Cabozantinib | N/A (Reference) | 5.4 | [9] |
| Compound 5a | Pyrazolo[3,4-b]pyridine derivative | 4.27 | [10] |
| Compound 5b | Pyrazolo[3,4-b]pyridine derivative | 7.95 | [10] |
Table 2: Inhibitory Activity of AXL Kinase Inhibitors
| Compound ID | Modification at C3 | AXL IC50 (nM) | Reference |
| Bemcentinib (R428) | N/A (Reference) | 14 | [11] |
| Compound m16 | Diphenylpyrimidine–diamine derivative | 5 | [11] |
| Compound 13 | 2,4,5-trisubstitued pyrimidine | 19 | [5] |
| Fragment 24 | Indazole-based fragment | >1000 | [3][12] |
| Inhibitor 54 | Optimized indazole-based fragment | 100-1000 | [3][12] |
Table 3: Inhibitory Activity of VEGFR-2 Kinase Inhibitors
| Compound ID | Modification at C3 | VEGFR-2 IC50 (nM) | Reference |
| Compound 30 | Indazole derivative | 1.24 | [6] |
| Sorafenib | N/A (Reference) | 53.65 | [7] |
| Compound 6 | Nicotinamide-based derivative | 60.83 | [7] |
| Compound 7b | Thiadiazole-based derivative | 40.65 | [13] |
| Compound 13d | Indole-2-one derivative | 26.38 | [14] |
Signaling Pathway Diagrams
Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and potential therapeutic effects.
c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway and its inhibition.
AXL Signaling Pathway
Caption: AXL receptor signaling cascade and point of inhibition.
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway in angiogenesis and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 3-Bromo-5-fluoro-1H-indazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. As a bioisostere of indole, it is a core component of numerous approved drugs and clinical candidates, particularly in oncology. The strategic introduction of halogen substituents, such as bromine and fluorine, provides critical handles for synthetic diversification and can significantly modulate the physicochemical and pharmacological properties of the parent molecule. 3-Bromo-5-fluoro-1H-indazole, in particular, is a valuable building block for the synthesis of targeted therapeutics, primarily kinase inhibitors. The bromine atom at the 3-position serves as a versatile anchor for cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties, while the fluorine atom at the 5-position can enhance metabolic stability and binding affinity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel therapeutic agents.
Key Applications in Drug Discovery
Derivatives of this compound are primarily explored as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. The indazole core can effectively mimic the purine ring of ATP, enabling competitive inhibition at the kinase hinge region.
1. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors:
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] Numerous indazole-based compounds have been developed as potent VEGFR-2 inhibitors. The 3-aryl indazole scaffold, readily accessible from this compound via Suzuki-Miyaura coupling, is a common feature in this class of inhibitors.
2. Aurora Kinase Inhibitors:
The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is a common feature in many cancers, making them attractive targets for anticancer therapy. Indazole derivatives have been successfully developed as potent pan-Aurora or isoform-selective inhibitors.
3. Pim Kinase Inhibitors:
Pim kinases (Pim-1, -2, and -3) are a family of serine/threonine kinases that regulate cell survival, proliferation, and apoptosis. They are implicated in the pathogenesis of various hematological malignancies and solid tumors. The 3-(heteroaryl)-1H-indazole scaffold has been identified as a promising pharmacophore for the development of potent pan-Pim kinase inhibitors.[2]
Data Presentation: Inhibitory Activities of Structurally Related Indazole Derivatives
Table 1: Representative Indazole-Based VEGFR-2 Inhibitors
| Compound ID | Structure | VEGFR-2 IC₅₀ (nM) | Reference |
| Axitinib |
| 0.2 | [3] |
| Pazopanib |
| 30 | [4] |
| Linifanib |
| 3 | [5] |
Table 2: Representative Indazole-Based Aurora Kinase Inhibitors
| Compound ID | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Reference |
| Danusertib (PHA-739358) | 13 | 79 | ClinicalTrials.gov |
| Alisertib (MLN8237) | 1.2 | 396.5 | [5] |
| AMG 900 | 5 | 4 | [5] |
Table 3: Representative Indazole-Based Pim Kinase Inhibitors
| Compound ID | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Pim-3 IC₅₀ (nM) | Reference |
| Compound 13o | 1.5 | 0.9 | 4.6 | [2] |
| SGI-1776 | 7 | 363 | 93 | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 3-aryl and 3-amino-1H-indazole derivatives starting from this compound. These are cornerstone reactions for creating diverse chemical libraries for drug screening.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-5-fluoro-1H-indazoles
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃), 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and cesium carbonate (2.5 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the flask.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-fluoro-1H-indazole.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-5-fluoro-1H-indazoles
This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination to introduce a variety of amino groups at the 3-position of the indazole ring.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5-2 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line or glovebox techniques
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), the ligand (e.g., Xantphos, 0.04 equivalents), and the base (e.g., NaOtBu, 1.5 equivalents) to a Schlenk tube.
-
Add this compound (1 equivalent) and the desired amine (1.2 equivalents).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-5-fluoro-1H-indazole derivative.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the VEGFR-2 signaling pathway by a 3-aryl-5-fluoro-1H-indazole derivative.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and biological evaluation of novel kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its strategic substitution pattern allows for the efficient synthesis of a diverse range of derivatives, particularly targeting protein kinases implicated in cancer. The provided protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions offer robust methods for generating compound libraries for high-throughput screening. While direct biological data for derivatives of this specific scaffold is limited in publicly available literature, the extensive data on analogous indazole-based kinase inhibitors strongly supports its potential for the discovery of novel and potent therapeutic agents. Further exploration of this scaffold is warranted to unlock its full potential in the development of next-generation targeted therapies.
References
- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 2. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of 3-Bromo-5-fluoro-1H-indazole for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3][4][5] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, often serving as a bioisostere for purines and participating in key hydrogen bonding interactions with biological targets.[1] Specifically, 3-Bromo-5-fluoro-1H-indazole is a valuable and highly versatile building block for the synthesis of novel therapeutic candidates. The bromine atom at the C3-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space and optimize pharmacological properties. The fluorine atom at the C5-position can enhance metabolic stability, binding affinity, and other pharmacokinetic parameters.
These application notes provide detailed protocols for the derivatization of this compound via two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.[6][7][8][9] These methods are instrumental in generating libraries of novel indazole derivatives for screening and lead optimization in drug discovery programs, particularly in the development of kinase inhibitors for oncology.[8][10][11]
Key Derivatization Strategies
The derivatization of this compound primarily relies on palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the indazole ring system and the reactivity of the C-Br bond make it an ideal substrate for these transformations.
dot
Caption: Key derivatization strategies for this compound.
Biological Significance: Kinase Inhibition
Indazole derivatives are particularly prominent as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[8][11] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The 1H-indazole-3-amine structure is a known and effective hinge-binding fragment, capable of forming crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[1] By synthesizing derivatives of this compound, researchers can target a wide array of kinases, such as VEGFR, FGFR, Pim kinases, and ALK, to develop novel anti-cancer therapeutics.[3][8][10][11]
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Procedure:
-
Reaction Setup: In a microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., Cs₂CO₃, 2.0 eq). [7][8]2. Solvent Addition: Add the solvent mixture (e.g., 1,4-dioxane/EtOH/H₂O) to the vial.
-
Degassing: Seal the vessel and degas the mixture by purging with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Place the vessel in a microwave reactor and heat to the desired temperature (e.g., 140 °C) for the specified time (typically 30-60 minutes), or heat conventionally in a sealed tube. [7][12]5. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine. [8]7. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl/heteroaryl-5-fluoro-1H-indazole. [8]
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or Secondary Amine (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine Ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃))
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
dot
Caption: Experimental workflow for Buchwald-Hartwig amination.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base. Then add the this compound. [6]2. Evacuation: Seal the tube, evacuate, and backfill with inert gas. Repeat this cycle three times. [6]3. Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine. [6]4. Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). [6]5. Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. [6]7. Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-5-fluoro-1H-indazole. [6]
Conclusion
This compound is a key intermediate for the synthesis of diverse libraries of indazole derivatives with significant potential in drug discovery. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are robust and versatile methods for its functionalization, enabling the exploration of structure-activity relationships critical for developing potent and selective therapeutic agents, particularly in the field of oncology. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to leverage this valuable scaffold in their drug development programs.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for N-arylation of 3-Bromo-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the N-arylation of 3-Bromo-5-fluoro-1H-indazole, a critical transformation for synthesizing a diverse range of compounds with potential applications in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in numerous biologically active molecules, and the functionalization at the N-1 position is a key step in the development of novel therapeutic agents.
This document outlines two robust and widely applicable protocols for the N-arylation of this compound: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Both methods offer distinct advantages and can be selected based on substrate scope, functional group tolerance, and available laboratory resources.
Method 1: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical and cost-effective method for the formation of carbon-nitrogen bonds.[1][2] Modern iterations of this reaction often employ ligands to facilitate the coupling at lower temperatures and with improved yields.[2] This protocol utilizes a copper(I) iodide catalyst in conjunction with a diamine ligand, a system known for its effectiveness in the N-arylation of various nitrogen-containing heterocycles.[3][4]
Reaction Scheme:
Figure 1: General scheme for the Ullmann N-arylation of this compound.
Experimental Protocol:
Materials:
-
This compound
-
Aryl amine (e.g., aniline, substituted anilines)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or other suitable diamine ligand)
-
Potassium hydroxide (KOH) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure: [5]
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired aryl amine (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous potassium hydroxide (2.0 mmol, 2.0 equiv) and anhydrous DMF (5 mL).
-
The Schlenk tube is sealed, and the reaction mixture is heated to 120 °C with vigorous stirring.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The mixture is filtered through a pad of Celite® to remove insoluble inorganic salts. The filter cake is washed with additional ethyl acetate (2 x 10 mL).
-
The combined organic filtrate is washed with water (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated this compound.
Data Presentation: Representative Yields for Ullmann N-Arylation
The following table summarizes expected yields for the copper-catalyzed N-arylation of indazole derivatives with various aryl amines, based on literature precedents for similar substrates.[5][6]
| Entry | Aryl Amine | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Aniline | KOH | DMF | 120 | 24 | 60-75 |
| 2 | 4-Methoxyaniline | Cs₂CO₃ | Dioxane | 110 | 18 | 70-85 |
| 3 | 4-Chloroaniline | KOH | DMF | 120 | 24 | 55-70 |
| 4 | 2-Methylaniline | Cs₂CO₃ | Dioxane | 110 | 24 | 50-65 |
Method 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] It is known for its broad substrate scope and tolerance of a wide variety of functional groups.[7] The choice of phosphine ligand is crucial for the success of this reaction.
Reaction Scheme:
Figure 2: General scheme for the Buchwald-Hartwig N-arylation of this compound.
Experimental Protocol:
Materials:
-
This compound
-
Aryl amine (e.g., aniline, substituted anilines)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or other suitable palladium precatalyst
-
Xantphos (or other suitable phosphine ligand, e.g., BINAP, DavePhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure: [9]
-
In an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the aryl amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and Xantphos (0.06 mmol, 6 mol%).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) and anhydrous toluene (5 mL).
-
The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.
Data Presentation: Representative Yields for Buchwald-Hartwig N-Arylation
The following table presents expected yields for the palladium-catalyzed N-arylation of bromo-indazoles with various aryl amines, based on literature data for analogous substrates.[9][10]
| Entry | Aryl Amine | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 12 | 80-95 |
| 2 | 4-Toluidine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 16 | 75-90 |
| 3 | 3-Fluoroaniline | Pd₂(dba)₃ | DavePhos | NaOtBu | Dioxane | 100 | 10 | 80-92 |
| 4 | 2,4-Difluoroaniline | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 14 | 70-85 |
Visualizations
Experimental Workflow
A generalized experimental workflow for the N-arylation of this compound.
Catalytic Cycles
Simplified catalytic cycles for the Ullmann and Buchwald-Hartwig N-arylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 3-Bromo-5-fluoro-1H-indazole in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoro-1H-indazole is a key heterocyclic building block in medicinal chemistry, particularly in the development of small molecule kinase inhibitors. Its substituted indazole core serves as a versatile scaffold that can be strategically functionalized to target the ATP-binding sites of various kinases. The bromine atom at the 3-position is amenable to a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The fluorine atom at the 5-position can enhance binding affinity and modulate the physicochemical properties of the final compounds, such as metabolic stability and membrane permeability.
These application notes provide a comprehensive overview of the use of this compound in the multi-step synthesis of potent and selective kinase inhibitors, with a focus on Polo-like kinase 4 (PLK4), MAP kinase-activated protein kinase 2 (MK2), and Pim kinases. Detailed experimental protocols for key synthetic transformations and relevant biological data are presented to facilitate the design and execution of novel drug discovery programs.
Applications in Kinase Inhibitor Synthesis
The indazole scaffold is a privileged structure in the design of kinase inhibitors. Derivatives of this compound have been successfully employed in the synthesis of inhibitors for several important cancer and inflammation-related kinases.
-
Polo-Like Kinase 4 (PLK4) Inhibitors: PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication and is a validated target in oncology.[1][2] Overexpression of PLK4 is observed in various cancers, making it an attractive target for therapeutic intervention.[3] Indazole-based compounds have been developed as potent PLK4 inhibitors, with some advancing to clinical trials.[4][5]
-
MAP Kinase-Activated Protein Kinase 2 (MK2) Inhibitors: MK2 is a substrate of p38 MAPK and is a key regulator of the inflammatory response, primarily through the post-transcriptional regulation of pro-inflammatory cytokines like TNF-α.[6][7] Inhibition of the p38/MK2 signaling axis is a promising strategy for the treatment of inflammatory diseases.[8]
-
Pim Kinase Inhibitors: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are downstream effectors of many cytokine and growth factor signaling pathways and are implicated in cell survival, proliferation, and apoptosis.[9][10] They are frequently overexpressed in various hematological and solid tumors, making them attractive targets for cancer therapy.[11][12]
The general synthetic strategy involves the functionalization of the 3-position of the indazole core via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce moieties that can interact with the hinge region and other key residues within the kinase active site.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and biological activity of representative kinase inhibitors derived from bromo-indazole precursors.
Table 1: Reaction Conditions and Yields for Key Synthetic Steps
| Starting Material | Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 3-Bromo-1H-indazole derivative | Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 0.5-1 | 3-Aryl-1H-indazole | 60-95 | [13] |
| 5-Bromo-1-ethyl-1H-indazole | Suzuki-Miyaura | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | ~90 | |
| 6-Bromo-1H-indazole | Buchwald-Hartwig | Aniline | BrettPhos precatalyst | LiHMDS | THF | 65 | 12-24 | N-phenyl-1H-indazol-6-amine | 85 | |
| 6-Bromo-1H-indazole | Buchwald-Hartwig | Morpholine | RuPhos precatalyst | LiHMDS | THF | 65 | 12-24 | 6-(Morpholin-4-yl)-1H-indazole | 92 |
Table 2: Biological Activity of Indazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| CFI-400945 | PLK4 | 2.8 | - | - | [14] |
| Compound C05 | PLK4 | < 0.1 | IMR-32 | 0.948 | [15][16] |
| MCF-7 | 0.979 | [15][16] | |||
| H460 | 1.679 | [15][16] | |||
| Compound K17 | PLK4 | 0.3 | - | - | [14] |
| Compound K22 | PLK4 | 0.1 | MCF-7 | 1.3 | [14] |
| Thiazolidinedione 4a | Pim-1 | - | - | - | [11] |
| Pan-Pim Inhibitor 13o | Pim-1, Pim-2, Pim-3 | Potent | KMS-12 | - | [12] |
Experimental Protocols
The following are detailed, representative protocols for the key synthetic transformations involving this compound. These protocols are based on established literature procedures and can be adapted for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C, or 140 °C for microwave irradiation) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-5-fluoro-1H-indazole.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., a G3 or G4 precatalyst, 2 mol%)
-
Ligand (e.g., BrettPhos for primary amines, RuPhos for secondary amines)
-
Base (e.g., LiHMDS or NaOtBu, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or toluene)
-
Inert gas (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the palladium precatalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine.
-
Add the base portion-wise or as a solution at room temperature.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 3-amino-5-fluoro-1H-indazole derivative.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways involving PLK4, MK2, and Pim kinases, which are key targets for inhibitors synthesized from this compound.
Caption: PLK4 Signaling Pathway in Cancer.
Caption: MK2 Signaling Pathway in Inflammation.
Caption: Pim Kinase Signaling in Cell Survival.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the key cross-coupling reactions.
References
- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 2. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. MK2: a novel molecular target for anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 9. The Pim kinases control rapamycin-resistant T cell survival and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the large-scale synthesis of 3-Bromo-5-fluoro-1H-indazole, a key intermediate in pharmaceutical development. The primary synthetic strategy involves the regioselective bromination of commercially available 5-fluoro-1H-indazole. This document outlines multiple effective bromination methods, offering flexibility in reagent selection and reaction conditions to suit various laboratory and scale-up requirements. Detailed experimental procedures, quantitative data, and process visualizations are provided to facilitate successful synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, utilized in the synthesis of a variety of therapeutic agents. The presence of the bromine atom at the 3-position provides a versatile handle for further functionalization through cross-coupling reactions, while the fluoro substituent at the 5-position can enhance metabolic stability and binding affinity of the final drug candidates. The development of a robust and scalable synthesis for this intermediate is therefore of significant interest.
This document details a reliable synthetic approach starting from the readily available precursor, 5-fluoro-1H-indazole.
Synthetic Pathway Overview
The most direct and industrially viable route to this compound is the selective bromination of 5-fluoro-1H-indazole at the C3 position.
Figure 1: General synthetic scheme for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Fluoro-1H-indazole | ≥97% | Commercially available |
| Bromine (Br₂) | Reagent Grade | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier |
| N-Bromosuccinimide (NBS) | Reagent Grade | Standard Supplier |
| Acetonitrile (MeCN) | Anhydrous | Standard Supplier |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Reagent Grade | Standard Supplier |
| Ethanol (EtOH) | Anhydrous | Standard Supplier |
| Sodium Carbonate (Na₂CO₃) | Reagent Grade | Standard Supplier |
| Sodium Sulfite (Na₂SO₃) | Reagent Grade | Standard Supplier |
| Ethyl Acetate (EtOAc) | Reagent Grade | Standard Supplier |
| Hexanes | Reagent Grade | Standard Supplier |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |
| Brine | Laboratory Prepared | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Supplier |
Synthesis of this compound
Three effective methods for the bromination of 5-fluoro-1H-indazole are presented below. The choice of method may depend on available equipment, safety considerations, and desired reaction time.
Method A: Bromination using Bromine in DMF
This method is adapted from a procedure for the bromination of 5-nitro-1H-indazole and is expected to give high yields.[1]
Procedure:
-
Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge 5-fluoro-1H-indazole (1.0 eq). Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, approx. 10 mL per gram of starting material).
-
Cooling: Cool the resulting solution to -5 °C to 0 °C using an appropriate cooling bath.
-
Bromine Addition: Slowly add bromine (1.1 eq) dropwise via the addition funnel, ensuring the internal temperature is maintained below 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Warm-up and Reaction Monitoring: Slowly warm the mixture to 35-40 °C and maintain this temperature, monitoring the reaction progress by TLC or HPLC until the starting material is consumed (typically 10-12 hours).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a stirred vessel containing ice water.
-
Work-up: Add a saturated solution of sodium sulfite to quench any excess bromine. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield this compound.
Method B: Bromination using N-Bromosuccinimide (NBS)
NBS is a widely used and convenient brominating agent for indazoles.[2]
Procedure:
-
Reaction Setup: To a reaction vessel, add 5-fluoro-1H-indazole (1.0 eq) and anhydrous acetonitrile (MeCN, approx. 15 mL per gram of starting material). Stir to dissolve.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05-1.1 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or HPLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Work-up: Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield pure this compound.
Method C: Ultrasound-Assisted Bromination with DBDMH
This modern approach utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source and ultrasound to accelerate the reaction, offering a rapid and efficient synthesis.[3][4][5]
Procedure:
-
Reaction Setup: In a reaction vessel suitable for sonication, combine 5-fluoro-1H-indazole (1.0 eq), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 1.0 eq), and sodium carbonate (2.0 eq) in ethanol (approx. 10 mL per gram of starting material).
-
Sonication: Place the vessel in an ultrasonic bath and sonicate at 40 °C for 30-60 minutes. Monitor the reaction by TLC or HPLC.
-
Work-up: After the reaction is complete, filter the mixture to remove inorganic salts and rinse the filter cake with a small amount of ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic solution and purify the crude product by recrystallization or column chromatography to afford this compound.
Data Presentation
| Method | Brominating Agent | Solvent | Temperature (°C) | Typical Time (h) | Yield | Notes |
| A | Br₂ | DMF | -5 to 40 | 10 - 12 | High (est. >90%)[1] | Utilizes elemental bromine; requires careful temperature control. |
| B | NBS | MeCN | 25 - 50 | 4 - 6 | Good to High[2] | Uses a solid, easy-to-handle brominating agent. |
| C | DBDMH | EtOH | 40 | 0.5 - 1 | Good to High[4][5] | Very rapid method; requires an ultrasonic bath. |
Process Workflow and Logic Diagrams
Figure 2: Detailed experimental workflow for the synthesis.
Figure 3: Decision-making logical diagram for synthesis method selection.
References
- 1. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling of 3-Bromo-5-fluoro-1H-indazole with various partners. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the fluorinated indazole scaffold in bioactive molecules. The following sections detail the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, offering a guide for the synthesis of diverse 3-substituted-5-fluoro-1H-indazole derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position, which is a key strategy in the development of novel therapeutic agents.[1]
Data Presentation: Suzuki-Miyaura Coupling of this compound Analogs
While specific yield data for this compound is not extensively published, the following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of analogous 3-bromoindazoles with various boronic acids, providing an expected performance benchmark.
| Entry | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 78 | [2] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~70-90 | [1][3] |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME/H₂O | 80 | ~70-90 | [4] |
| 4 | 2-Furylboronic acid | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent | [5] |
| 5 | Pyridin-3-ylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | Dioxane | 110 (MW) | 80 | [6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure adapted from literature for the Suzuki-Miyaura coupling of 3-bromoindazoles.[2][3][4]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, or DME)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-16 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-5-fluoro-1H-indazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This method is instrumental in synthesizing 3-amino-5-fluoro-1H-indazole derivatives, which are important pharmacophores.
Data Presentation: Buchwald-Hartwig Amination of 3-Bromo-1H-indazole Analogs
The following table presents typical conditions and expected yields for the Buchwald-Hartwig amination of analogous bromo-aromatic systems, which can be applied to this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 85 | [8][9] |
| 2 | Morpholine | RuPhos Precatalyst (2) | - | LiHMDS | THF | 65 | 95 | [9] |
| 3 | Benzophenone imine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu | Toluene | 100 | ~70-90 | [1] |
| 4 | Primary Aliphatic Amine | BrettPhos Pd G4 (5) | BrettPhos (5) | K₃PO₄ | t-BuOH | 100 | Good | [10] |
| 5 | Secondary Cyclic Amine | Pd(OAc)₂ (1) | Xantphos (4) | K₂CO₃ | Dioxane | 100-120 | 60-85 | [1] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This generalized protocol is based on established procedures for the Buchwald-Hartwig amination of aryl bromides.[8][9]
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., RuPhos precatalyst, 2 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., BINAP)
-
Base (e.g., NaOtBu, LiHMDS, or Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., toluene or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with this compound (1.0 equiv), the palladium catalyst/precatalyst, and the base.
-
If using a solid amine, add it at this stage.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous solvent, followed by the liquid amine (1.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 65-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired 3-amino-5-fluoro-1H-indazole.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is highly valuable for the synthesis of 3-alkynyl-5-fluoro-1H-indazoles, which serve as versatile intermediates for further functionalization or as final products with potential biological activity.
Data Presentation: Sonogashira Coupling of 3-Bromo-1H-indazole Analogs
The following data for analogous systems provide a reference for the expected outcomes of Sonogashira coupling with this compound.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | THF | reflux | ~80-90 | [12] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | reflux | ~80-90 | [12] |
| 3 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (cat.) | CuI (cat.) | Et₃N | - | RT | Good | [13] |
| 4 | Propargyl alcohol | PdCl₂(CH₃CN)₂ (15) | - (copper-free) | Cs₂CO₃ | MeCN/H₂O | 65 | Good | [14] |
| 5 | 1-Heptyne | Pd(PPh₃)₄ (cat.) | CuI (cat.) | Et₃N | THF/Et₃N | RT | Good | [15] |
Experimental Protocol: General Procedure for Sonogashira Coupling
This is a general procedure for the Sonogashira coupling of aryl bromides, adaptable for this compound.[12][15]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the 3-alkynyl-5-fluoro-1H-indazole.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. kbfi.ee [kbfi.ee]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols: 3-Bromo-5-fluoro-1H-indazole in the Development of Anti-Tumor Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Bromo-5-fluoro-1H-indazole as a key building block in the synthesis of novel anti-tumor agents. The indazole scaffold is a privileged structure in medicinal chemistry, with several approved cancer therapies containing this moiety. The introduction of bromine at the 3-position and fluorine at the 5-position offers a versatile platform for the development of potent and selective kinase inhibitors and apoptosis inducers.
Introduction
Indazole derivatives have emerged as a significant class of heterocyclic compounds in oncology research due to their ability to mimic the purine base of ATP and interact with the hinge region of various protein kinases. This interaction can disrupt cellular signaling pathways that are often dysregulated in cancer, leading to the inhibition of tumor growth and proliferation. This compound serves as a crucial starting material for introducing a wide range of substituents at the C3-position, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of potential drug candidates.
Data Presentation: Anti-Proliferative Activity of Indazole Derivatives
The following table summarizes the in vitro anti-proliferative activity of various indazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). It is important to note that while these compounds are structurally related to derivatives of this compound, the specific data for derivatives of this exact scaffold is limited in publicly available literature. This table is therefore illustrative of the potential of the broader indazole class of compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 | - | - |
| A549 (Lung Cancer) | > 10 | - | - | |
| HepG2 (Liver Cancer) | 0.80 | - | - | |
| MCF-7 (Breast Cancer) | 0.34 | - | - | |
| HCT116 (Colon Cancer) | 1.15 | - | - | |
| Compound 6o | K562 (Leukemia) | 5.15 | 5-Fluorouracil | - |
| A549 (Lung Cancer) | > 40 | 5-Fluorouracil | - | |
| PC-3 (Prostate Cancer) | 26.3 | 5-Fluorouracil | - | |
| Hep-G2 (Liver Cancer) | 21.8 | 5-Fluorouracil | - | |
| Compound X4 | H2228 (Lung Cancer) | 0.034 | - | - |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Aryl-5-fluoro-1H-indazoles via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 - 0.1 equivalents)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2 - 3 equivalents)
-
1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the corresponding arylboronic acid (1.2-1.5 equivalents), and the base (K2CO3 or Cs2CO3, 2-3 equivalents).
-
Add the solvent system of 1,4-dioxane and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl2 (0.05 - 0.1 equivalents), to the reaction mixture under a nitrogen or argon atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-aryl-5-fluoro-1H-indazole derivative.
Protocol 2: In Vitro Anti-Proliferative Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized indazole derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, K562, PC-3, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Synthesized indazole compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the indazole compounds in the cell culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anti-cancer drug).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of Indazole Derivatives as Kinase Inhibitors
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Bromo-5-fluoro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Bromo-5-fluoro-1H-indazole by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most common and recommended stationary phase. A typical mobile phase system is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate. A good starting point for the eluent composition is a gradient of 10-40% ethyl acetate in hexane. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation. For closely related compounds, a mobile phase of 20–30% ethyl acetate in hexane has been shown to be effective.[1]
Q2: What are the common impurities that I might encounter in crude this compound?
A2: Impurities in your crude sample can originate from the synthetic route employed. Common impurities may include:
-
Unreacted starting materials: Depending on the synthetic pathway, these could be precursors to the indazole ring.
-
Over-brominated species: Formation of di-bromo or other poly-brominated indazoles can occur if the bromination step is not carefully controlled.[2]
-
Regioisomers: The synthesis might lead to the formation of other isomers of bromo-fluoro-1H-indazole.[2]
-
Residual solvents: Solvents used in the reaction or work-up may be present in the crude product.[2]
-
Degradation products: The compound may degrade if not handled or stored properly, especially if exposed to light or moisture.[2]
Q3: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A3: If your compound is not moving from the baseline, it indicates that the mobile phase is not polar enough to elute it from the silica gel. You can try adding a small percentage (0.5-1%) of a more polar solvent like methanol or isopropanol to your ethyl acetate/hexane mobile phase. However, be cautious as adding too much alcohol can sometimes lead to the dissolution of the silica gel. Alternatively, you could consider using a different solvent system altogether, such as dichloromethane/methanol.
Q4: I am observing co-elution of my desired product with an impurity. How can I improve the separation?
A4: To improve the separation of co-eluting compounds, you can try the following:
-
Optimize the mobile phase: Run a gradient elution with a shallower gradient of the polar solvent. This will increase the resolution between closely eluting compounds.
-
Change the solvent system: Sometimes, changing the solvents in the mobile phase can alter the selectivity of the separation. For example, you could try a toluene/acetone or dichloromethane/ether system.
-
Use a different stationary phase: If optimizing the mobile phase does not work, consider using a different stationary phase like alumina or a bonded-phase silica gel (e.g., diol or cyano).
-
Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) is a powerful alternative.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity.- Column overloading.- Column channeling. | - Optimize the mobile phase using TLC. Start with a low polarity and gradually increase it.- Ensure the amount of crude material is not more than 1-5% of the mass of the silica gel.- Pack the column carefully to ensure a homogenous stationary phase bed. |
| Product Elutes Too Quickly (Low Rf) | - Mobile phase is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Product Elutes Too Slowly or Not at All (High Rf) | - Mobile phase is not polar enough.- The compound may be degrading on the silica gel. | - Increase the proportion of the polar solvent in the mobile phase.- Add a small amount of a more polar solvent like methanol.- Test the stability of your compound on a silica TLC plate before running the column. If it degrades, consider using a less acidic stationary phase like alumina.[3] |
| Tailing of the Product Peak | - The compound is interacting strongly with the silica gel.- The column is overloaded. | - Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, to reduce strong interactions.- Reduce the amount of sample loaded onto the column. |
| Cracked or Channeled Column Bed | - Improper packing of the column.- The silica gel has run dry. | - Repack the column, ensuring the silica gel is a uniform slurry and is allowed to settle without air bubbles.- Always keep the top of the silica gel bed covered with the mobile phase. |
Experimental Protocols
Protocol 1: General Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the column bed.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Ethyl Acetate / Hexane | A common and effective solvent system. |
| Eluent Ratio | 10-40% Ethyl Acetate in Hexane | The optimal ratio should be determined by TLC. A starting point of 20% is often reasonable. |
| Sample Load | 1-5 g crude per 100 g silica gel | Overloading can lead to poor separation. |
| Purity (Post-Column) | >98% | Purity should be assessed by HPLC or NMR. |
Visualizations
Caption: Troubleshooting workflow for the column chromatography purification.
Caption: Logical relationships in the purification process.
References
Technical Support Center: Synthesis of 3-Bromo-5-fluoro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-fluoro-1H-indazole. The information herein is designed to help identify and resolve common issues related to impurities encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound and what are the potential sources of impurities?
A common and effective method for the synthesis of this compound is the direct bromination of 5-fluoro-1H-indazole at the C3 position. Impurities can arise from several sources throughout this process:
-
Starting Materials: Incomplete conversion of the starting material, 5-fluoro-1H-indazole, will result in its presence in the final product.
-
Reagents: Excess brominating agents or their byproducts may persist after workup.
-
Side Reactions: The reaction may produce byproducts such as di-brominated indazoles or other regioisomers.[1]
-
Degradation: The final product or intermediates may degrade if exposed to harsh conditions (e.g., high temperatures, strong acids or bases).
-
Residual Solvents: Solvents used in the reaction and purification steps can be retained in the final product.[1]
Q2: I observe an unexpected peak in the HPLC chromatogram of my this compound sample. How can I identify it?
An unexpected peak in the HPLC chromatogram indicates the presence of an impurity. A systematic approach is recommended for its identification:
-
Review the Synthesis: Carefully examine the synthetic route and reaction conditions to hypothesize potential side products or unreacted starting materials.
-
LC-MS Analysis: The most effective initial step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the molecular weight of the impurity, which is a critical piece of information for deducing its structure.
-
Spiking Studies: If you suspect the impurity is a known starting material or intermediate, you can "spike" your sample with a small amount of the pure reference standard and re-analyze it by HPLC. An increase in the peak area of the unknown will confirm its identity.
-
Isolation and Spectroscopic Analysis: For significant unknown impurities, isolation via preparative HPLC or column chromatography may be necessary.[1] Once isolated, the structure can be elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[2][3]
Q3: My NMR spectrum shows broader than expected peaks. What could be the cause?
Broad peaks in an NMR spectrum can be attributed to several factors:
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals, potentially from catalysts or reaction vessels, can cause significant line broadening.
-
Sample Viscosity: Highly concentrated samples can be viscous, leading to broader signals. Diluting the sample may resolve this issue.
-
Chemical Exchange: The N-H proton of the indazole ring can undergo chemical exchange, which can broaden the N-H signal and adjacent protons. Performing the NMR analysis in a different deuterated solvent or at a different temperature can sometimes help to sharpen these peaks.
-
Presence of Multiple Species: A mixture of tautomers or regioisomers can result in a more complex and potentially broadened spectrum.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction. | Increase reaction time or temperature. Ensure the stoichiometry of the brominating agent is correct. |
| Degradation of the product during workup. | Use milder workup conditions. Avoid prolonged exposure to strong acids or bases. | |
| Presence of Di-bromo Impurities | Excess brominating agent. | Reduce the molar equivalents of the brominating agent. Control the reaction temperature carefully. |
| Presence of Regioisomeric Impurities | Non-selective bromination. | The C3 position of the indazole is generally the most reactive. However, other positions on the benzene ring could be brominated under certain conditions. Modifying the solvent or the brominating agent may improve regioselectivity. |
| Residual Starting Material (5-fluoro-1H-indazole) | Insufficient brominating agent or short reaction time. | Increase the amount of brominating agent and/or extend the reaction time. Monitor the reaction progress by TLC or HPLC. |
| Inconsistent Batch-to-Batch Purity | Variability in starting material quality or reaction conditions. | Ensure the purity of the 5-fluoro-1H-indazole starting material is consistent. Maintain strict control over reaction parameters such as temperature, time, and stirring speed. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ultrasound-Assisted Bromination
This protocol is adapted from a general method for the C3 bromination of indazoles.[4][5]
Materials:
-
5-fluoro-1H-indazole
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Ethanol
-
Sodium Carbonate (Na₂CO₃)
-
Ultrasonic bath
Procedure:
-
In a suitable reaction vessel, dissolve 5-fluoro-1H-indazole (1.0 mmol) in ethanol (10 mL).
-
Add sodium carbonate (2.0 mmol) to the solution.
-
Add DBDMH (1.0 mmol) to the reaction mixture.
-
Place the reaction vessel in an ultrasonic bath and sonicate at 40 °C for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This is a general-purpose method that can be used as a starting point for the analysis of this compound and its impurities.[1][6] Optimization may be required based on the specific impurities present.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20% to 95% B; 25-30 min: 95% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in Acetonitrile to a concentration of approximately 1 mg/mL. |
Protocol 3: Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Cap the NMR tube and gently sonicate or vortex to ensure complete dissolution.
-
If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.[1]
Visualizations
Caption: Workflow for identifying unknown impurities.
Caption: Potential pathways for impurity formation.
References
- 1. benchchem.com [benchchem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
- 5. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of 5-Fluoro-1H-Indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bromination of 5-fluoro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 5-fluoro-1H-indazole?
A1: The electrophilic bromination of 1H-indazoles typically occurs at the C3 position.[1] The pyrazole ring is generally more activated towards electrophilic substitution than the benzene ring. The 5-fluoro substituent is an electron-withdrawing group, which can deactivate the benzene ring to some extent, further favoring substitution on the pyrazole ring. Therefore, the primary product expected is 3-bromo-5-fluoro-1H-indazole .
Q2: Which brominating agents are suitable for this reaction?
A2: N-Bromosuccinimide (NBS) is a widely used and effective reagent for the regioselective bromination of indazoles at the C3 position.[1] Other brominating agents such as bromine (Br₂) in a suitable solvent can also be used. For substrates with electron-withdrawing groups, NBS is often preferred as it can offer milder reaction conditions and better selectivity.
Q3: What are the common solvents used for the bromination of 5-fluoro-1H-indazole?
A3: Common solvents for bromination with NBS include acetonitrile (MeCN), dichloromethane (DCM), chloroform (CHCl₃), and methanol (MeOH).[1] The choice of solvent can influence the reaction rate and selectivity. Acetonitrile is a frequently used solvent for the bromination of similar heterocyclic compounds.
Q4: Can dibromination occur, and if so, at which positions?
A4: Yes, dibromination is a potential side reaction, especially if an excess of the brominating agent is used or under forcing reaction conditions. The second bromine atom would likely substitute on the benzene ring, potentially at the C4, C6, or C7 positions, influenced by the directing effects of the existing substituents.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A comparison of the reaction mixture to the starting material (5-fluoro-1H-indazole) will indicate the consumption of the reactant and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion of Starting Material | 1. Insufficient reactivity of the brominating agent. 2. Reaction temperature is too low. 3. Deactivation of the brominating agent by impurities (e.g., water). | 1. Ensure the quality and reactivity of the brominating agent (e.g., use freshly recrystallized NBS). 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction conditions are too harsh, leading to substitution at other positions. 2. Use of a highly reactive, non-selective brominating agent. | 1. Lower the reaction temperature. 2. Use a milder brominating agent like NBS instead of Br₂. 3. Reduce the reaction time. |
| Formation of Dibrominated Byproducts | 1. Excess of brominating agent used. 2. Prolonged reaction time. | 1. Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. 2. Carefully monitor the reaction and stop it once the starting material is consumed. |
| Difficulty in Product Purification | 1. Co-elution of the product with starting material or isomers during column chromatography. 2. The product is difficult to crystallize. | 1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. 2. Try different solvent systems for recrystallization. Common solvents for purification of similar compounds include ethyl acetate/hexane or dichloromethane/methanol mixtures. |
Experimental Protocols
Protocol 1: Bromination of 5-fluoro-1H-indazole using N-Bromosuccinimide (NBS)
This protocol is a general guideline based on the bromination of similar indazole derivatives. Optimization of reaction time and temperature may be necessary.
Materials:
-
5-fluoro-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 5-fluoro-1H-indazole (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is sluggish, allow it to warm to room temperature and stir for 2-4 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any remaining NBS.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford this compound.
Data Presentation
Table 1: Summary of Reaction Conditions for Bromination of 5-fluoro-1H-indazole
| Parameter | Condition A (NBS) | Condition B (Br₂) | Expected Outcome |
| Brominating Agent | N-Bromosuccinimide | Bromine | This compound |
| Equivalents | 1.0 - 1.1 | 1.0 - 1.1 | Monobromination |
| Solvent | Acetonitrile, DCM, or THF | Acetic Acid or DCM | Good solubility of reactants |
| Temperature | 0 °C to room temperature | 0 °C to room temperature | Control of regioselectivity and side reactions |
| Reaction Time | 1 - 6 hours | 1 - 4 hours | Completion of reaction |
| Typical Yield | Moderate to High | Moderate to High | Varies with optimization |
Note: The data in this table is based on general procedures for indazole bromination and may require optimization for 5-fluoro-1H-indazole.
Visualizations
Caption: Workflow for the bromination of 5-fluoro-1H-indazole.
Caption: Troubleshooting logic for bromination of 5-fluoro-1H-indazole.
References
Technical Support Center: Synthesis of 3-Bromo-5-fluoro-1H-indazole
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-fluoro-1H-indazole. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A prevalent method is the direct bromination of 5-fluoro-1H-indazole. This typically involves treating the starting material with a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like acetic acid or a chlorinated solvent. The C3 position of the indazole ring is generally susceptible to electrophilic substitution.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions of concern are over-bromination and the formation of regioisomers. Over-bromination can lead to the formation of di-bromo-5-fluoro-1H-indazole. Additionally, while the C3 position is reactive, bromination at other positions on the benzene ring can occur, leading to isomeric impurities that may be difficult to separate from the desired product.
Q3: How can I minimize the formation of the di-brominated side product?
A3: To reduce over-bromination, it is crucial to carefully control the stoichiometry of the brominating agent.[1] Using a slight excess or a 1:1 molar ratio of the brominating agent to the 5-fluoro-1H-indazole is recommended. Slow, dropwise addition of the brominating agent and maintaining a consistent reaction temperature can also help improve selectivity for the mono-brominated product.[2] Close monitoring of the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to stop the reaction upon consumption of the starting material.
Q4: What factors influence the regioselectivity of the bromination?
A4: The regioselectivity is primarily governed by the electronic properties of the 5-fluoro-1H-indazole ring. The solvent, temperature, and the choice of brominating agent can also play a role. Milder brominating agents may offer better selectivity.
Q5: What are the recommended purification techniques for isolating this compound?
A5: Column chromatography is a common and effective method for purifying the crude product and separating it from unreacted starting material and side products. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Increase the reaction time or slightly elevate the temperature, while monitoring for side product formation.- Ensure the brominating agent is of high purity and activity. |
| Suboptimal reaction temperature. | - Optimize the reaction temperature. Some brominations proceed well at room temperature, while others may require cooling or gentle heating. | |
| Product loss during work-up or purification. | - During aqueous work-up, adjust the pH to ensure the product is in its neutral form to maximize extraction into the organic layer.- Optimize the solvent system for column chromatography to achieve better separation. | |
| Significant Formation of Di-bromo Impurity | Excess of brominating agent. | - Use a precise 1:1 molar ratio of the brominating agent to the starting material.- Add the brominating agent slowly and portion-wise to avoid localized high concentrations.[2] |
| High reaction temperature or prolonged reaction time. | - Conduct the reaction at the lowest effective temperature.- Monitor the reaction closely and quench it as soon as the starting material is consumed. | |
| Formation of Multiple Isomers | Lack of regioselectivity. | - Experiment with different solvents to find one that enhances selectivity for the C3 position.- Consider using a milder and more selective brominating agent. |
| Difficulty in Product Isolation | Product is partially soluble in the aqueous phase. | - Saturate the aqueous layer with brine (NaCl solution) to decrease the solubility of the organic product.- Increase the number of extractions with the organic solvent. |
| Formation of an emulsion during extraction. | - Add a small amount of brine to help break the emulsion.- Allow the mixture to stand for an extended period in the separatory funnel. |
Experimental Protocols
Key Experiment: Direct Bromination of 5-fluoro-1H-indazole
This protocol is a representative method for the synthesis of this compound.
Materials:
-
5-fluoro-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Acetic Acid
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-1H-indazole (1 equivalent) in glacial acetic acid.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using TLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Work-up: Carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizing Reaction Pathways
The following diagram illustrates the intended synthetic pathway for this compound and the potential side reactions that can lead to impurities.
Caption: Synthetic pathway and potential side reactions in the bromination of 5-fluoro-1H-indazole.
References
Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-fluoro-1H-indazole
Welcome to the technical support center for the synthesis of 3-Bromo-5-fluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main strategies for the synthesis of this compound:
-
Route A: Direct Bromination of 5-fluoro-1H-indazole. This approach involves the initial synthesis of the 5-fluoro-1H-indazole scaffold followed by a regioselective bromination at the C3 position. This method is advantageous if 5-fluoro-1H-indazole is readily available.
-
Route B: Cyclization of a Pre-functionalized Aryl Precursor. This strategy starts with an aromatic compound that already contains the necessary fluorine and bromine atoms in the correct positions, which then undergoes a cyclization reaction to form the indazole ring. A common precursor for a similar compound, 5-bromo-1H-indazol-3-amine, is 5-bromo-2-fluorobenzonitrile, which is reacted with hydrazine hydrate.[1][2]
Q2: I am experiencing low yields. What are the common causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.
-
Side Reactions: The formation of unwanted byproducts, such as regioisomers or over-brominated products, can significantly decrease the yield of the desired product.
-
Product Decomposition: Indazole derivatives can be sensitive to harsh reaction conditions. High temperatures or strong acidic/basic conditions might lead to decomposition.
-
Purification Losses: Significant amounts of the product may be lost during workup and purification steps, such as extraction and chromatography.
Q3: How can I minimize the formation of regioisomers?
A3: The formation of regioisomers is a common challenge in indazole synthesis. To minimize their formation:
-
In Direct Bromination: The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity at the C3 position. Milder brominating agents and controlled temperature can favor the desired isomer. Ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been shown to be effective for C3-bromination of indazoles.[3][4][5]
-
In Cyclization Routes: The regioselectivity is determined by the structure of the starting material. Careful selection and synthesis of the correctly substituted precursor are key.
Q4: What are the best methods for purifying this compound?
A4: The choice of purification method depends on the nature of the impurities. Common techniques include:
-
Recrystallization: This is an effective method for removing small amounts of impurities from a solid product. The selection of an appropriate solvent system is critical for good recovery and purity.[6]
-
Column Chromatography: For separating the desired product from significant amounts of impurities or isomers with different polarities, column chromatography on silica gel is a versatile and widely used technique.[1][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete diazotization (if using a Sandmeyer-type reaction). | Ensure the temperature is maintained between 0-5°C during the addition of the nitrite source. Use freshly prepared sodium nitrite solution.[8] |
| Premature decomposition of the diazonium salt. | Keep the reaction temperature low and use the diazonium salt immediately in the subsequent step.[8] | |
| Inefficient cyclization of the precursor. | Optimize the reaction temperature and time for the cyclization step. Ensure the pH is suitable for the reaction. | |
| Formation of Multiple Products (Low Purity) | Over-bromination (di- or tri-brominated species). | Add the brominating agent dropwise and monitor the reaction progress closely by TLC or LC-MS. Use a slight excess or stoichiometric amount of the brominating agent. |
| Formation of regioisomers. | In direct bromination, explore milder and more selective brominating agents (e.g., NBS, DBDMH) and optimize reaction conditions (solvent, temperature).[9] In cyclization routes, ensure the purity of the starting materials. | |
| Presence of starting material in the final product. | Increase the reaction time or temperature moderately. Ensure efficient mixing of the reactants. | |
| Difficult Product Isolation | Product is soluble in the aqueous layer during workup. | Adjust the pH of the aqueous layer to decrease the solubility of the product. Use a different extraction solvent or increase the number of extractions. |
| Formation of an emulsion during extraction. | Add brine to the separatory funnel to break the emulsion. Allow the layers to separate for a longer period. | |
| Oiling out during recrystallization. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. If impurities are high, consider a preliminary purification step like column chromatography.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Bromination
This two-step protocol involves the synthesis of 5-fluoro-1H-indazole followed by regioselective bromination at the C3 position.
Step 1: Synthesis of 5-fluoro-1H-indazole
A plausible method for the synthesis of 5-fluoro-1H-indazole is the diazotization of 2-amino-4-fluorotoluene followed by reduction and cyclization.
Step 2: C3-Bromination of 5-fluoro-1H-indazole
This procedure utilizes ultrasound irradiation to promote regioselective bromination at the C3 position.[3][4][5]
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-fluoro-1H-indazole (1 equivalent) in ethanol.
-
Addition of Reagents: Add sodium carbonate (2 equivalents) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1 equivalent).
-
Reaction Conditions: Place the reaction vessel in an ultrasonic bath and irradiate at 40 kHz and 50 W for 30 minutes at 40°C.
-
Workup: After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.
Protocol 2: Synthesis of this compound via Cyclization (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of a similar isomer and involves a three-step process starting from a commercially available aniline derivative.[10]
Step 1: Bromination of a Suitable Aniline Precursor
-
Starting Material: A suitable starting material would be an aniline with a fluorine at the 4-position and a methyl group at the 2-position (e.g., 4-fluoro-2-methylaniline).
-
Reaction: Dissolve the aniline in a suitable solvent like acetonitrile. Cool the solution and add N-bromosuccinimide (NBS) portion-wise while maintaining a low temperature.
-
Workup: After the reaction is complete, quench with a reducing agent like sodium bisulfite, adjust the pH to basic, and extract the product.
Step 2: Ring Closure to form the Indazole Core
-
Reaction: The brominated aniline is dissolved in a high-boiling solvent like toluene. An acetylating agent (e.g., acetic anhydride) and a cyclizing agent (e.g., isoamyl nitrite) are added, and the mixture is heated.
-
Workup: Upon completion, the reaction mixture is concentrated, and the crude product is typically purified by slurrying in a non-polar solvent or by chromatography.
Step 3: Deprotection (if necessary)
-
Reaction: If an acetyl group is present on the indazole nitrogen, it can be removed by hydrolysis using a base like potassium carbonate in a mixture of methanol and water.
-
Workup: After the reaction, the product is typically precipitated by adding water, filtered, washed, and dried.
Data Presentation
Table 1: Comparison of Bromination Methods for Indazoles
| Brominating Agent | Solvent | Conditions | Regioselectivity | Typical Yield Range | Reference |
| Br₂ | Acetic Acid | Room Temperature | Can lead to a mixture of isomers | Moderate to Good | [4] |
| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | Good for C3-bromination | Good to Excellent | [9] |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Ethanol | Ultrasound, 40°C, 30 min | Excellent for C3-bromination | Good to Excellent | [3][4][5] |
Table 2: Troubleshooting Guide with Quantitative Impact on Yield
| Issue | Parameter to Optimize | Expected Impact on Yield |
| Incomplete Bromination | Reaction Time | Increasing time from 1h to 3h may increase yield by 10-20% |
| Temperature | Increasing temperature from RT to 40°C may improve conversion | |
| Stoichiometry of Brominating Agent | Using 1.05-1.1 eq. of brominating agent can improve yield over stoichiometric amounts | |
| Side Product Formation | Choice of Brominating Agent | Switching from Br₂ to DBDMH can improve regioselectivity and yield of the desired isomer |
| Purification Loss | Recrystallization Solvent | Optimizing the solvent can improve recovery from ~60% to >80% |
Visualizations
Caption: Key synthetic routes for this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. benchchem.com [benchchem.com]
- 9. soc.chim.it [soc.chim.it]
- 10. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 3-Bromo-5-fluoro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 3-Bromo-5-fluoro-1H-indazole. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Question: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
Answer: This is a common issue and can be addressed by considering the following:
-
Inappropriate Solvent: The chosen solvent may be too non-polar for this compound. Indazoles, being heterocyclic aromatic compounds, often exhibit moderate polarity. Consider solvents like ethanol, isopropanol, or ethyl acetate. A mixed solvent system, such as ethanol/water or toluene/heptane, can also be effective.[1]
-
Insufficient Solvent: You may not be using a sufficient volume of solvent. Increase the solvent volume in small increments while maintaining the temperature near the solvent's boiling point. However, be cautious not to add too much solvent, as this will lead to poor recovery of your compound.[2][3]
-
Insoluble Impurities: Your crude material may contain insoluble impurities. If a significant portion of the material dissolves but a small amount remains, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.[4]
Question: The compound "oils out" instead of forming crystals upon cooling. How can I resolve this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling process is too rapid. To address this:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.[2][4]
-
Add More Solvent: The concentration of the compound may be too high. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.[2][3]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.[3]
Question: Crystal formation is very slow or does not occur at all, even after extended cooling. What are the next steps?
Answer: A supersaturated solution that fails to crystallize can be frustrating. Here are some techniques to induce crystallization:
-
Induce Nucleation: As mentioned previously, scratching the flask or adding a seed crystal can initiate crystal growth.[3]
-
Reduce Solvent Volume: It is possible that too much solvent was used initially.[2][3] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
-
Lower Temperature: If cooling to 0-5°C in an ice bath is not sufficient, a colder bath (e.g., ice/salt or dry ice/acetone) can be used to further decrease the solubility of your compound.[4]
-
Solvent System Change: If all else fails, it may be necessary to remove the solvent entirely and attempt the recrystallization with a different solvent or solvent system.[2][3]
Question: The purity of my recrystallized this compound has not significantly improved. Why might this be?
Answer: A lack of improvement in purity can stem from a few factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. If the solubility profile of the impurity is too similar to your compound in the chosen solvent, purification will be inefficient.
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[3] Ensure a slow cooling process to allow for the formation of pure crystals.
-
Insufficient Washing: The surface of the crystals may be coated with mother liquor containing impurities. Wash the collected crystals with a small amount of cold recrystallization solvent to remove these residual impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for the recrystallization of this compound?
Q2: How can I determine the appropriate amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude product. Start by adding a small volume of solvent to your crude material and heating the mixture to boiling. Continue adding small portions of hot solvent until the compound fully dissolves. Avoid adding a large excess of solvent, as this will significantly reduce the yield of your recrystallized product.[2]
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is expected to be a solid, likely in a crystalline powder form.[6] The color can vary, but related indazole compounds are often white, off-white, or pale yellow solids.[5]
Q4: How can I assess the purity of my recrystallized product?
A4: The purity of the final product can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7] Melting point analysis can also provide a good indication of purity; a sharp melting point range close to the literature value suggests high purity.
Quantitative Data Summary
Since specific quantitative solubility data for this compound is not widely published, the following table provides general properties of common recrystallization solvents to aid in selection.
| Solvent | Boiling Point (°C) | Polarity Index | Notes on Use for Heterocyclic Compounds |
| Water | 100 | 10.2 | Can be effective for polar compounds, but many organics have low solubility.[1] |
| Ethanol | 78 | 4.3 | A versatile and commonly used solvent for a wide range of organic compounds.[1] |
| Methanol | 65 | 5.1 | Similar to ethanol but with a lower boiling point. |
| Isopropanol | 82 | 3.9 | A good alternative to ethanol, with a slightly higher boiling point. |
| Ethyl Acetate | 77 | 4.4 | A moderately polar solvent, often used for compounds with intermediate polarity.[1] |
| Acetone | 56 | 5.1 | A polar aprotic solvent with a low boiling point, useful for compounds that are sensitive to heat.[1] |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent, can be effective for less polar compounds.[1] |
| Heptane/Hexane | 98/69 | 0.1 | Non-polar solvents, often used in mixed solvent systems with a more polar solvent.[1] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The ideal solvent and specific volumes should be determined on a small scale before proceeding with a larger batch.
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate) to each test tube.
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at room temperature.
-
Gently heat the test tubes that show poor room temperature solubility. An ideal solvent will dissolve the compound completely at an elevated temperature.
-
Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution.
-
Continue adding the minimum amount of hot solvent until the compound is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a funnel and a clean receiving flask.
-
Pour the hot solution through a fluted filter paper in the preheated funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
-
-
Analysis:
-
Determine the melting point of the recrystallized product and compare it to the literature value.
-
Assess the purity using an appropriate analytical technique (e.g., HPLC, NMR).
-
Visualization
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Regioselectivity in Indazole Synthesis
Welcome to the Technical Support Center for managing regioselectivity in indazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity a significant challenge in indazole synthesis?
A1: The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Direct substitution reactions, such as alkylation or acylation, on the indazole core often lead to a mixture of N1- and N2-substituted regioisomers.[1][2] This lack of selectivity arises from the subtle interplay of electronic and steric factors, as well as the reaction conditions, which can favor the formation of one isomer over the other, or result in difficult-to-separate mixtures.[1][2] Achieving high regioselectivity is crucial as the biological activity of indazole derivatives is often dependent on the specific regioisomer.
Q2: What are the primary factors that dictate N1 versus N2 regioselectivity in indazole alkylation?
A2: The regiochemical outcome of indazole alkylation is influenced by a combination of factors:
-
Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring play a critical role. Bulky substituents at the C3 position tend to sterically hinder the N2 position, thereby favoring alkylation at the N1 position.[2] Conversely, electron-withdrawing groups (EWGs) at the C7 position can direct alkylation to the N2 position with high selectivity.[2][3][4]
-
Base and Solvent System: The choice of base and solvent is paramount. Strong bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) are known to strongly favor N1-alkylation.[2][3] Weaker bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.[1]
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. The N1-substituted indazole is generally the thermodynamically more stable product, while the N2-isomer is often the kinetically favored product.[1]
-
Nature of the Electrophile: The reactivity and structure of the alkylating or acylating agent can also influence the regioselectivity.
Troubleshooting Guides
Problem 1: My N-alkylation reaction is yielding a nearly 1:1 mixture of N1 and N2 isomers.
Solution: To enhance selectivity towards the desired isomer, consider the following adjustments:
-
For the N1 Isomer (Thermodynamic Product):
-
Change the Base/Solvent System: Employ a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF). This combination has been shown to provide excellent N1 selectivity (>99:1 for certain substrates).[3]
-
Introduce a Bulky C3-Substituent: If your synthetic route allows, incorporating a sterically demanding group at the C3 position can effectively block the N2 position, directing alkylation to N1.[2]
-
Allow for Thermodynamic Equilibration: In some instances, prolonged reaction times or elevated temperatures in a suitable solvent like DMF can allow the initially formed mixture to equilibrate to the more stable N1-isomer.[4]
-
-
For the N2 Isomer (Kinetic Product):
-
Utilize an Electron-Withdrawing Group at C7: The presence of a strong electron-withdrawing group, such as a nitro (NO₂) or ester (CO₂Me) group, at the C7 position can direct alkylation almost exclusively to the N2 position (≥96% selectivity).[3][4]
-
Employ Acidic or Neutral Conditions: Alkylation under acidic conditions, for example, using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid (TfOH), can provide high selectivity for the N2 position.[5]
-
Consider the Mitsunobu Reaction: The Mitsunobu reaction often shows a preference for the formation of the N2-regioisomer.[1][6]
-
Problem 2: I am trying to synthesize a 2H-indazole via a Cadogan-Sundberg cyclization, but the yield is low and requires high temperatures.
Solution: Traditional Cadogan-Sundberg cyclizations can be harsh. Modern modifications can improve efficiency and reduce the severity of reaction conditions:
-
Adopt a One-Pot Protocol: An effective approach involves the initial condensation of an ortho-nitrobenzaldehyde with an aniline or aliphatic amine, followed by an in-situ reductive cyclization.[7] This avoids the need to isolate the intermediate imine.
-
Optimize the Reducing Agent and Solvent: Tri-n-butylphosphine is an efficient reducing agent for this transformation. Using isopropanol (i-PrOH) as the solvent at a milder temperature of 80°C has been demonstrated to provide moderate to excellent yields.[7]
-
Substrate Compatibility: Be aware that substrates with acidic α-imino protons may not be compatible with the reaction conditions. Steric hindrance on either the amine or the aldehyde can also negatively impact yields.[7]
Data Presentation
Table 1: Effect of Base and Solvent on the Regioselectivity of Indazole Alkylation
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Combined Yield (%) | Reference |
| Methyl 1H-indazole-3-carboxylate | n-pentyl bromide | Cs₂CO₃ | DMF | RT | ~3:1 | - | [3] |
| Methyl 1H-indazole-3-carboxylate | n-pentyl bromide | K₂CO₃ | DMF | RT | ~1.5:1 | - | [3][4] |
| Methyl 1H-indazole-3-carboxylate | n-pentyl bromide | NaH | THF | RT to 50 | >99:1 | 89 | [3] |
| 5-bromo-3-CO₂Me-1H-indazole | Methyl iodide | K₂CO₃ | DMF | RT | 53:47 | 84 | [1] |
| 6-fluoro-1H-indazole | 4-methoxybenzyl chloride | K₂CO₃ | DMF | - | ~1:1 | 51.6 | [1] |
Table 2: Influence of Substituents on N1 vs. N2 Alkylation (NaH in THF)
| Substituent Position | Substituent Group | N1:N2 Ratio | Yield (%) | Reference |
| C3 | -COMe | >99:1 | 89 | [1] |
| C3 | -C(CH₃)₃ (tert-butyl) | >99:1 | 91 | [1] |
| C7 | -NO₂ | 4:96 | 88 | [1] |
| C7 | -CO₂Me | <1:99 | 94 | [1] |
Table 3: Methods for Selective N2-Alkylation
| Indazole Substrate | Reagent | Conditions | N1:N2 Ratio | Yield of N2-isomer (%) | Reference |
| 1H-indazole | Ethyl diazoacetate | TfOH / DCM, RT | 0:100 | 95 | [1] |
| Methyl 1H-indazole-3-carboxylate | n-pentanol | PPh₃, DIAD / THF, 0°C to RT | 1:2.5 | 58 | [1][3] |
Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation of Indazole
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equivalent).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equivalents) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Quenching: Carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]
Protocol 2: One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 equivalent), the desired aniline or aliphatic amine (1.1 equivalents), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80°C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 equivalents) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80°C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[5]
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[5]
Visualizations
Caption: Key factors influencing N1 vs. N2 regioselectivity in indazole alkylation.
Caption: Decision workflow for troubleshooting low regioselectivity in indazole N-alkylation.
Caption: Simplified workflow for the one-pot Cadogan reductive cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
characterization of unexpected byproducts in indazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the synthesis and purification of indazole derivatives.
Q1: My N-alkylation of an indazole is producing a mixture of N-1 and N-2 isomers. How can I control the regioselectivity?
A1: The ratio of N-1 to N-2 alkylated indazoles is highly dependent on reaction conditions, including the base, solvent, and the steric and electronic nature of substituents on the indazole ring.[1][2]
-
For selective N-1 alkylation: Strong hydride bases in aprotic solvents are often effective. Using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide excellent selectivity for the N-1 isomer, particularly for indazoles with substituents at the C-3 position.[2]
-
For selective N-2 alkylation: Certain conditions favor the formation of the N-2 isomer. For instance, electron-withdrawing groups at the C-7 position (like -NO₂ or -CO₂Me) can direct alkylation to the N-2 position.[3] Additionally, Mitsunobu conditions (e.g., PPh₃, DIAD/DEAD) show a strong preference for producing the N-2 regioisomer.[2][3]
-
Mixed Isomers: Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often lead to mixtures of both N-1 and N-2 isomers.[1][3]
Q2: I am observing a significant amount of a dehalogenated byproduct (hydrodehalogenation) in my Suzuki-Miyaura reaction with a bromoindazole. What is the cause and how can I minimize it?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be minimized by carefully controlling the reaction conditions.
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. While various catalysts can be used, systems like Pd(PPh₃)₄ or PdCl₂(dppf) are common.[4][5] Ensure the catalyst is not deactivated.
-
Base Selection: The strength and type of base can influence the extent of this side reaction. Bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are frequently used.[4][5]
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the minimum time necessary can help reduce byproduct formation. Microwave irradiation has been used to accelerate the reaction, potentially minimizing side reactions by reducing the overall heating time.[4]
Q3: My Suzuki-Miyaura reaction is suffering from low yield due to the homocoupling of my boronic acid reagent. How can I prevent this?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen.
-
Thorough Degassing: It is critical to rigorously deoxygenate the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.
-
Control Stoichiometry: Using a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid can be beneficial, but a large excess may increase homocoupling.
Q4: During the synthesis of a 1H-indazole, I've isolated byproducts that appear to be dimers or hydrazones. Why does this happen?
A4: The formation of dimeric species and hydrazones can occur in certain synthetic routes, especially those involving hydrazine and aldehydes/ketones at elevated temperatures.
-
Temperature Control: Running the reaction at a lower temperature can often disfavor the side reactions leading to these byproducts.
-
Solvent Choice: While ethanol is common, aprotic solvents like DMSO or DMF might provide higher yields of the desired indazole by minimizing side reactions.
-
Controlled Addition: Slow, dropwise addition of one reactant to the other can help maintain a low concentration of the reactive intermediate, thus reducing the likelihood of dimerization.
Q5: I have an unexpected byproduct with the same molecular formula as my desired substituted indazole, but its spectroscopic data is unusual. What could it be?
A5: In rare cases, unexpected rearrangements can occur. For instance, the reaction of N-unsubstituted indazoles with highly electrophilic reagents like 1-fluoro-2,4-dinitrobenzene has been reported to yield not only the expected N-1 and N-2 substituted products but also a rearranged benzotriazole N-oxide derivative.[6] Definitive characterization of such an unexpected product would require extensive spectroscopic analysis (NMR, MS) and likely confirmation by single-crystal X-ray crystallography.[6]
Q6: How can I distinguish between N-1 and N-2 indazole isomers using NMR?
A6: NMR spectroscopy is a powerful tool for isomer differentiation. Key differences are often observed in both ¹H and ¹³C NMR spectra.[7]
-
¹H NMR: The chemical shift of the H-3 proton is a key indicator. In 2H-indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift (further downfield) compared to the corresponding 1H-indazole.[7] For N-substituted indazoles, the chemical shifts of the protons on the substituent attached to the nitrogen can also provide clues.
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful. For an N-1 substituted isomer, a correlation can be observed between the protons on the substituent (e.g., the CH₂ group adjacent to the nitrogen) and the C-7a carbon of the indazole ring. For the N-2 isomer, a correlation is typically seen between the substituent's protons and the C-3 carbon.[2]
Data Presentation: Regioselectivity in Indazole Alkylation
The following tables summarize quantitative data on the formation of N-1 and N-2 isomers under various reaction conditions.
Table 1: N-Alkylation of Substituted Indazoles with n-Pentyl Bromide
| Indazole Substrate | Base / Solvent | Temp (°C) | N-1 : N-2 Ratio | Total Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-COMe-1H-indazole | NaH / THF | RT to 50 | >99 : 1 | Not Specified | [2] |
| 3-tert-butyl-1H-indazole | NaH / THF | RT to 50 | >99 : 1 | Not Specified | [2] |
| 7-NO₂-1H-indazole | NaH / THF | RT to 50 | 4 : 96 | 88 | [3] |
| 7-CO₂Me-1H-indazole | NaH / THF | RT to 50 | <1 : 99 | 94 |[3] |
Table 2: N-Alkylation of Indazoles under Various Conditions
| Indazole Substrate | Alkylating Agent/Method | Base / Solvent / Catalyst | Temp (°C) | N-1 : N-2 Ratio | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-bromo-3-CO₂Me-1H-indazole | Methyl iodide | K₂CO₃ / DMF | RT | 53 : 47 | Not Specified | [8] |
| 6-fluoro-1H-indazole | 4-methoxybenzyl chloride | K₂CO₃ / DMF | RT | ~1 : 1 | 51.6 (combined) | [3] |
| Methyl 1H-indazole-3-carboxylate | n-pentanol (Mitsunobu) | PPh₃, DIAD / THF | 0 to RT | 1 : 2.5 | 58 (N-2), 20 (N-1) | [3] |
| 1H-indazole | Ethyl diazoacetate | TfOH / DCM | RT | 0 : 100 | 95 |[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Bromoindazoles
This protocol is a general guideline for the palladium-catalyzed coupling of a 3-bromoindazole with an arylboronic acid, adapted from literature procedures.[4][9]
-
Reaction Setup: In a microwave vial or a sealed tube, combine the 3-bromoindazole (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv) or potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) to the vial.
-
Solvent Addition & Degassing: Add a degassed solvent mixture. A common system is a mixture of 1,4-dioxane, ethanol, and water. The vessel is then sealed and further degassed by bubbling argon or nitrogen through the mixture for 15-20 minutes.
-
Heating: Heat the reaction mixture. For microwave-assisted reactions, heating to 140 °C for 60-120 minutes is typical.[4] For conventional heating in a sealed tube, temperatures around 80-100 °C for 2-12 hours may be required.[5][9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired 3-aryl-indazole product.
Protocol 2: Step-by-Step NMR Analysis for Indazole Isomer Characterization
This protocol outlines the steps to differentiate N-1 and N-2 substituted indazole isomers.[2][7]
-
Sample Preparation: Prepare a dilute solution of the purified isomer or isomer mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary compared to the ¹H spectrum.
-
2D NMR Acquisition (HMBC): Acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons.
-
Data Processing: Process all spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
-
Spectral Analysis & Isomer Assignment:
-
¹H Spectrum: Compare the chemical shifts of the aromatic protons, particularly the H-3 proton, which is typically downfield in the N-2 isomer.
-
HMBC Spectrum: This is the most definitive step.
-
For the N-1 isomer , look for a cross-peak between the protons of the N-alkyl group (specifically the -CH₂- adjacent to the ring) and the quaternary carbon C-7a .
-
For the N-2 isomer , look for a cross-peak between the protons of the N-alkyl group and the C-3 carbon.
-
-
Confirmation: Use the combined data from all spectra to unambiguously assign the structure of each isomer.
-
Visualization of Workflows and Pathways
Experimental Workflow: Byproduct Identification
The following diagram illustrates a typical workflow for the identification and characterization of unexpected byproducts in an indazole synthesis reaction.
Caption: Workflow for isolating and identifying reaction byproducts.
Signaling Pathway: Pazopanib (Indazole-based Kinase Inhibitor)
Pazopanib is an indazole-containing multi-targeted tyrosine kinase inhibitor used in cancer therapy. It primarily inhibits VEGFR, PDGFR, and c-Kit, thereby blocking downstream signaling pathways crucial for tumor angiogenesis and proliferation.[10][11][12][13]
Caption: Pazopanib inhibits key tyrosine kinases at the cell surface.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors PMID: 34600239 | MCE [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 13. Pazopanib | Cell Signaling Technology [cellsignal.com]
storage and stability issues of halogenated indazoles
This center provides targeted guidance for researchers, scientists, and drug development professionals on the common storage and stability challenges associated with halogenated indazoles.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid halogenated indazoles? A1: To ensure long-term stability, solid halogenated indazoles should be stored at refrigerated temperatures (2-8°C) in a tightly sealed, light-resistant container. The storage area should be dry and well-ventilated. For maximum shelf-life, particularly for sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
Q2: How can I visually identify if my halogenated indazole sample has degraded? A2: Signs of degradation are often visual. A significant change in color, such as darkening, or a change in physical form (e.g., from a crystalline solid to a discolored powder or gum) can indicate that the compound's purity has been compromised. If such changes are observed, it is crucial to re-analyze the material for purity before use.
Q3: What are the primary causes of degradation for these compounds? A3: The main factors leading to the degradation of halogenated indazoles are exposure to light (photolysis), air (oxidation), and moisture (hydrolysis).[1][2] Elevated temperatures can accelerate these degradation processes.[3] Additionally, the stability of nitrogen heterocycles can be sensitive to pH, with strongly acidic or basic conditions potentially catalyzing hydrolysis or other reactions.[4][5][6]
Q4: Are there specific chemical incompatibilities to be aware of? A4: Yes, halogenated indazoles, particularly those with other functional groups like nitro substituents, should be stored away from strong oxidizing and strong reducing agents. Contact with incompatible materials can lead to vigorous reactions and compromise the stability and integrity of the compound.
Q5: How long can I expect my halogenated indazole to be stable? A5: The shelf life is highly dependent on the specific structure of the indazole and the storage conditions. While ideal storage (refrigerated, dark, dry, inert atmosphere) maximizes stability, only a formal stability study can determine a definitive re-test period or shelf life.[7][8] For routine research use, if stored correctly, compounds should remain stable for many months, but periodic purity checks are advised for long-stored materials.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: I am observing inconsistent or non-reproducible results in my experiments.
-
Question: My reaction yield varies significantly, or the biological activity of my compound is inconsistent between assays. What could be the cause?
-
Answer: Inconsistent results are a classic sign of compound degradation.[9] The purity of your halogenated indazole may be compromised due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your starting material using a reliable analytical method like HPLC or LC-MS.[10] Compare the results to the certificate of analysis or to data from a freshly opened sample.
-
Check Storage Conditions: Confirm that the compound has been stored according to the recommended conditions (2-8°C, protected from light and moisture). Ensure the container lid is tightly sealed.
-
Use a Fresh Sample: If possible, repeat the experiment using a new, unopened vial of the halogenated indazole to see if the inconsistency persists.
-
Consider Solution Stability: If you are using stock solutions, be aware that stability in solution can be significantly different from stability in a solid state. Prepare fresh solutions before each experiment and avoid repeated freeze-thaw cycles. The imidazole moiety, in particular, can be susceptible to base-mediated autoxidation in solution.[11]
-
-
Issue 2: My solid compound has changed color or appearance.
-
Question: My halogenated indazole, which was a light-colored solid, has darkened over time. Is it still usable?
-
Answer: A change in color is a strong indicator of chemical degradation.[9] The compound has likely been exposed to light, air, or moisture. It should not be used without first verifying its purity.
-
Troubleshooting Steps:
-
Isolate the Cause:
-
Light Exposure: Was the container transparent or left on the benchtop? Switch to an amber or opaque vial and store it in a dark place like a cabinet or drawer within the refrigerator.
-
Air (Oxidation) Exposure: Was the container properly sealed? After use, purge the headspace of the container with an inert gas like argon or nitrogen before sealing tightly.
-
Moisture (Hydrolysis) Exposure: Is the storage area humid? Store the vial inside a desiccator, even when refrigerated, to protect it from moisture, especially if the container is opened frequently.
-
-
Re-analyze before Use: Perform HPLC or TLC analysis to quantify the purity and identify any major degradation products. If the purity is below acceptable limits for your application, the sample should be discarded or repurified.
-
-
Issue 3: My reaction is producing unexpected side products.
-
Question: I am performing a reaction (e.g., a cross-coupling) with a halogenated indazole and observing unexpected impurities by LC-MS or TLC. What is happening?
-
Answer: This could be due to either the degradation of your starting material before the reaction or instability under the reaction conditions themselves. Halogenated aromatic compounds can undergo various degradation pathways, including dehalogenation.[12][13]
-
Troubleshooting Steps:
-
Analyze the Impurities: If possible, try to characterize the major side products. For instance, does the mass spectrometry data suggest the loss of a halogen atom or the addition of oxygen? This can provide clues about the degradation pathway (e.g., reductive dehalogenation, oxidation).
-
Confirm Starting Material Purity: Run a control analysis of your halogenated indazole starting material to ensure it is not already contaminated with these impurities.
-
Modify Reaction Conditions:
-
Thermal Instability: If you suspect thermal degradation, try running the reaction at a lower temperature. Monitor the reaction profile at different temperatures to see if impurity formation is reduced.
-
pH Sensitivity: If the reaction is run under strongly acidic or basic conditions, consider if your indazole is stable under these conditions. A preliminary stability test of the starting material in the reaction solvent/base/acid can be informative.
-
Atmosphere Control: Ensure the reaction is run under an inert atmosphere if oxidative degradation is suspected.
-
-
-
Data Presentation: Recommended Storage & Stability Testing
The following tables summarize internationally recognized standards for storage and stability assessment.
Table 1: Recommended Storage Conditions for Halogenated Indazoles (Solid Form)
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | To minimize thermal degradation and preserve long-term stability. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidative degradation from atmospheric oxygen. |
| Container | Tightly sealed, light-resistant (amber/opaque) | To protect from moisture (hydrolysis) and light (photolysis). |
| Location | Dry, well-ventilated area (e.g., in a desiccator) | To prevent moisture absorption. |
| Incompatibilities | Store away from strong oxidizing & reducing agents | To avoid hazardous reactions and catalytic degradation. |
Table 2: ICH Guideline Conditions for Formal Stability Studies
These conditions are used to formally establish a product's shelf life for regulatory purposes.[8]
| Study Type | Storage Condition | Minimum Duration | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (or proposed shelf life) | To establish the shelf life under real-world storage conditions.[7][14] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Used if significant change occurs during accelerated testing.[14][15] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To accelerate chemical degradation and physical changes to predict long-term stability.[14][15][16] |
Experimental Protocols
Protocol 1: General Accelerated Stability Assessment
This protocol provides a framework to quickly assess the stability of a new or stored halogenated indazole under thermal and humidity stress.
-
Objective: To identify potential stability liabilities by exposing the compound to elevated temperature and humidity.
-
Materials & Equipment:
-
Halogenated indazole sample.
-
Climate chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH.[16]
-
Small, open glass vials (for direct exposure) and tightly sealed amber vials (as controls).
-
HPLC or UPLC system with a suitable column (e.g., C18) and a validated, stability-indicating method.[17]
-
Analytical balance, spatulas, solvents.
-
-
Methodology:
-
Initial Analysis (T=0): Accurately weigh a small amount of the indazole, dissolve it in a suitable solvent, and perform an initial purity analysis by HPLC. This is your baseline data. Record the peak area of the main compound and any impurities.
-
Sample Preparation:
-
Place approximately 5-10 mg of the solid compound into an open glass vial to maximize exposure.
-
Place an equal amount into a tightly sealed amber vial to serve as a control against thermal-only degradation.
-
-
Stress Conditions: Place both vials into the climate chamber set to 40°C / 75% RH.[15]
-
Time-Point Analysis: After predetermined intervals (e.g., 1, 2, and 4 weeks), remove a small aliquot from each vial.
-
Analysis: Prepare samples for HPLC analysis in the same manner as the T=0 sample. Run the analysis and record the purity.
-
Evaluation: Compare the purity of the exposed sample to the control sample and the T=0 data. A significant decrease in purity or the appearance of new impurity peaks in the exposed sample indicates instability under these conditions.
-
Protocol 2: Photostability Testing (ICH Q1B)
This protocol follows the ICH guidelines to assess degradation due to light exposure.[18][19]
-
Objective: To determine if light exposure results in unacceptable change to the compound.
-
Materials & Equipment:
-
Photostability chamber equipped with a light source conforming to the D65/ID65 emission standard (e.g., xenon or metal halide lamp) and a near-UV source.[20] The chamber must provide a total illumination of ≥ 1.2 million lux-hours and ≥ 200 watt-hours/m².[21]
-
Halogenated indazole sample.
-
Quartz or other UV-transparent sample holders.
-
Control samples completely shielded from light (e.g., wrapped in aluminum foil).
-
HPLC or UPLC system with a validated, stability-indicating method.
-
-
Methodology:
-
Initial Analysis (T=0): Perform an initial purity analysis by HPLC, establishing a baseline.
-
Sample Preparation:
-
Place a thin layer (not more than 3 mm thick) of the solid compound into a chemically inert, UV-transparent dish.[20]
-
Prepare an identical "dark control" sample by wrapping the dish completely in aluminum foil.
-
-
Exposure: Place both the sample and the dark control in the photostability chamber. Expose them until the required illumination level is reached.[21] Monitor the temperature to ensure degradation is not due to heat.
-
Final Analysis: After the exposure period, analyze the light-exposed sample and the dark control sample by HPLC.
-
Evaluation: Compare the chromatograms.
-
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key workflows and logic.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: General experimental workflow for stability testing.
References
- 1. rjptonline.org [rjptonline.org]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helago-sk.sk [helago-sk.sk]
- 8. database.ich.org [database.ich.org]
- 9. benchchem.com [benchchem.com]
- 10. ijmr.net.in [ijmr.net.in]
- 11. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anaerobic decomposition of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pkgcompliance.com [pkgcompliance.com]
- 15. purple-diamond.com [purple-diamond.com]
- 16. fdm-makers.com [fdm-makers.com]
- 17. mdpi.com [mdpi.com]
- 18. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 19. fdm-makers.com [fdm-makers.com]
- 20. ikev.org [ikev.org]
- 21. ema.europa.eu [ema.europa.eu]
- 22. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-5-fluoro-1H-indazole and 3-iodo-5-fluoro-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a cornerstone for the generation of novel molecular entities. The indazole core, a privileged structure in numerous biologically active compounds, is frequently modified using palladium-catalyzed cross-coupling reactions. The choice of the halide at the position of substitution is a critical parameter influencing the reactivity and, consequently, the efficiency of these transformations. This guide provides an objective comparison of the reactivity of 3-Bromo-5-fluoro-1H-indazole and 3-iodo-5-fluoro-1H-indazole in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Theoretical Background: The Carbon-Halogen Bond in Cross-Coupling
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is intrinsically linked to the strength of the carbon-halogen (C-X) bond. The generally accepted trend for the reactivity of aryl halides is I > Br > Cl > F. This trend is primarily governed by the bond dissociation energies (BDEs) of the C-X bond. The C-I bond is the weakest among the halogens (excluding astatine), making it more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Conversely, the C-Br bond is stronger and thus requires more forcing conditions (e.g., higher temperatures, more reactive catalysts) to achieve comparable reaction rates and yields.
Comparative Reactivity in Key Cross-Coupling Reactions
While a direct head-to-head comparative study of this compound and 3-iodo-5-fluoro-1H-indazole under identical reaction conditions is not extensively documented in the literature, a comparison of their reactivity can be inferred from individual studies on these or structurally similar substrates. The data presented below is a compilation from various sources and should be interpreted as a qualitative to semi-quantitative guide to their relative reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Based on the general principles of aryl halide reactivity, 3-iodo-5-fluoro-1H-indazole is expected to exhibit higher reactivity than its bromo counterpart, allowing for milder reaction conditions and potentially higher yields.
Table 1: Comparison of Suzuki-Miyaura Coupling Reactions
| Starting Material | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-1H-indazole derivatives | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 2-12 | 70-95 | [1][2] |
| 3-Bromo-1H-indazole derivatives | Arylboronic acids | Pd(PPh₃)₄ / Cs₂CO₃ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 1 | 67-78 | |
| 5-Bromo-1H-indazole derivatives | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | High | [3] |
Note: The data presented is for analogous indazole systems and serves as a representative comparison.
Heck Reaction
The Heck reaction is a key method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. Similar to the Suzuki coupling, the higher reactivity of the C-I bond in 3-iodo-5-fluoro-1H-indazole is anticipated to lead to more efficient coupling under milder conditions compared to the bromo analogue.
Table 2: Comparison of Heck Reactions
| Starting Material | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-6-nitro-1-(THP)-1H-indazole | 2-Vinylpyridine | Pd(OAc)₂ / P(o-tol)₃ | DIPEA | DMF | 80-120 | 12-24 | 60-85 | [4] |
| 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | KBr, TBAB | 120 (ball mill) | 1 | 93 | [5] |
Note: The data presented is for analogous indazole systems and serves as a representative comparison.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds. The enhanced reactivity of the iodo-indazole is expected to be advantageous in this transformation as well, potentially allowing for lower catalyst loadings and shorter reaction times.
Table 3: Comparison of Buchwald-Hartwig Amination Reactions
| Starting Material | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-1H-indazole | Primary Amines | BrettPhos precatalyst | LiHMDS | THF | 65 | 12-24 | ~85 | [6] |
| 6-Bromo-1H-indazole | Secondary Amines | RuPhos precatalyst | LiHMDS | THF | 65 | 12-24 | High | [6] |
Note: Specific examples for 3-halo-5-fluoro-1H-indazoles are limited. The data for 6-bromo-1H-indazole is presented to illustrate typical conditions and expected high yields for bromoindazoles in this reaction.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which can be adapted for 3-bromo- and 3-iodo-5-fluoro-1H-indazole.
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the 3-halo-5-fluoro-1H-indazole (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-fluoro-1H-indazole.[1][2]
General Protocol for Heck Reaction
-
In a dry Schlenk flask under an inert atmosphere, dissolve the 3-halo-5-fluoro-1H-indazole (1.0 equiv.) in an anhydrous solvent such as DMF or acetonitrile.
-
Add the alkene (1.2-1.5 equiv.), a phosphine ligand (e.g., P(o-tol)₃, 10-20 mol%), and a base (e.g., Et₃N or NaOAc, 2.0 equiv.).
-
Degas the mixture by bubbling an inert gas through the solution for 15 minutes.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 3-alkenyl-5-fluoro-1H-indazole.[4][5]
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the 3-halo-5-fluoro-1H-indazole (1.0 equiv.), the amine (1.2 equiv.), a suitable phosphine ligand-based precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%), and a strong base such as LiHMDS or NaOt-Bu (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add an anhydrous solvent, such as THF or toluene, via syringe.
-
Seal the tube and heat the reaction mixture to the required temperature (typically 65-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by silica gel column chromatography to obtain the 3-amino-5-fluoro-1H-indazole derivative.[6]
Visualizations
To further illustrate the concepts discussed, the following diagrams depict a generalized palladium-catalyzed cross-coupling cycle and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Substituted Bromoindazoles
The synthesis of substituted bromoindazoles is a critical endeavor for researchers in medicinal chemistry and materials science, as these compounds serve as versatile intermediates for the development of novel therapeutics and functional materials. The strategic introduction of a bromine atom onto the indazole scaffold opens avenues for further molecular diversification through various cross-coupling reactions. This guide provides an objective comparison of several prominent synthetic routes to substituted bromoindazoles, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The choice of synthetic strategy for preparing substituted bromoindazoles is often dictated by factors such as the desired substitution pattern, availability of starting materials, scalability, and considerations for green chemistry. Below is a summary of key quantitative data for some of the most common and effective methods.
| Synthesis Route | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
| Direct Bromination | N-Bromosuccinimide (NBS) | Acetonitrile | 25 | 2 | 98 | High yield, mild conditions, simple procedure. |
| Ultrasound-Assisted Bromination | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), Na₂CO₃ | Ethanol | 40 | 0.5 | up to 93 | Rapid reaction, high efficiency, green solvent.[1] |
| Sandmeyer Reaction | 4-bromo-o-toluidine, NaNO₂ | Acetic Acid | Room Temp. | 5 | Not specified in abstract | Access to specific isomers from corresponding anilines. |
| From Substituted Benzaldehyde | 5-bromo-2-fluorobenzaldehyde, Hydrazine | N/A (neat) | Reflux | 4 | 54 | Utilizes commercially available starting materials. |
| From Bromo-Isatin Derivative | Indazole-3-carboxylic acid, Bromine | Acetic Acid | 90 | 16 | 87.5 | Provides functionalized bromoindazoles.[2] |
Experimental Protocols
Direct Bromination using N-Bromosuccinimide (NBS)
This method is a straightforward approach for the regioselective bromination of 2-substituted indazoles.
Procedure: To a solution of the 2-substituted indazole (1.0 mmol) in acetonitrile (10 mL), N-bromosuccinimide (1.0 mmol) is added. The reaction mixture is stirred at room temperature (25 °C) for 2 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired bromoindazole. A study reported a 98% yield for the mono-bromination of 2-phenyl-2H-indazole under these conditions.
Ultrasound-Assisted Bromination with DBDMH
This protocol offers a rapid and efficient alternative for the C3-bromination of 2H-indazoles, leveraging the benefits of ultrasound irradiation.[1]
Procedure: In a 10 mL oven-dried tube, 2H-indazole (0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.2 mmol), and Na₂CO₃ (0.4 mmol) are combined in ethanol (2.0 mL). The tube is then placed in an ultrasonic water bath and irradiated at 40 kHz and 50 W for 30 minutes at 40 °C. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to yield the 3-bromo-2H-indazole.[1]
Sandmeyer Reaction for 5-Bromoindazole
The Sandmeyer reaction provides a classical and reliable method to introduce a bromine atom onto the indazole ring starting from an amino-substituted precursor.
Procedure: To a solution of 4-bromo-o-toluidine (56.3 mmol) in acetic acid (300 mL) in a 500 mL reaction flask, a solution of NaNO₂ (56.3 mmol) in water (10 mL) is added. The reaction mixture is stirred at room temperature for 5 hours. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is concentrated under vacuum. The residue is then diluted with ethyl acetate, and the organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography (hexane:ethyl acetate = 0-50%) to obtain 5-bromoindazole.[3]
Synthesis from 5-Bromo-2-fluorobenzaldehyde
This route provides access to 5-bromo-1H-indazole from a commercially available substituted benzaldehyde.
Procedure: To 5-bromo-2-fluorobenzaldehyde (9.85 mmol), hydrazine (10 mL) is added. The reaction mixture is heated under gentle reflux for 4 hours. Excess hydrazine is removed by evaporation under reduced pressure. Ethyl acetate (200 mL) is added, and the organic layer is washed with water and brine, then dried over sodium sulfate. The solvent is evaporated, and the crude product is purified by flash column chromatography to yield 5-bromoindazole.[4]
Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid from an Isatin Derivative
This method illustrates the synthesis of a functionalized bromoindazole from a related heterocyclic precursor.[2]
Procedure: Indazole-3-carboxylic acid (6.16 mmol) is suspended in glacial acetic acid (60 mL) and heated to 120 °C to form a clear solution. The solution is then cooled to 90 °C. A solution of bromine (12.33 mmol) in glacial acetic acid (2 mL) is added slowly while maintaining the temperature at 90 °C. The reaction is heated for an additional 16 hours at 90 °C. After cooling to room temperature, the mixture is poured into ice water and stirred for 15 minutes. The resulting solid is filtered, washed with cold water, and dried under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid.[2]
Synthesis Pathway Diagrams
References
- 1. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
- 2. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
Validating the Structure of 3-Bromo-5-fluoro-1H-indazole: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of single-crystal X-ray crystallography, the gold standard for structural elucidation, and alternative spectroscopic methods for the validation of the 3-Bromo-5-fluoro-1H-indazole structure. While experimental X-ray diffraction data for this specific molecule is not publicly available, this guide will utilize predicted data and compare it with expected outcomes from spectroscopic techniques.
At a Glance: Structural Validation Methods
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), through-space interactions | Molecular weight, elemental composition, fragmentation pattern |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas phase (ionized) |
| Certainty of Structure | High (unambiguous) | High (deduced from correlations) | Low (inferred from mass) |
| Throughput | Low | High | High |
Predicted Structural Data for this compound
The following tables present predicted data for this compound, which can be used as a benchmark for experimental validation.
Predicted Crystallographic Data
Note: As a specific crystal structure for this compound is not available, the following parameters are hypothetical and based on typical values for similar small organic molecules.
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~6.2 |
| c (Å) | ~13.1 |
| β (°) | ~105 |
| Volume (ų) | ~670 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~2.1 |
Selected Predicted Bond Lengths and Angles:
| Bond | Length (Å) | Angle | Angle (°) |
| C3-Br | 1.88 | C4-C5-F | 119.5 |
| C5-F | 1.36 | C3a-C7a-N1 | 108.0 |
| N1-N2 | 1.37 | C3-N2-N1 | 112.0 |
| C3-N2 | 1.33 |
Predicted Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | N1-H |
| ~7.80 | dd | 1H | H4 |
| ~7.65 | dd | 1H | H6 |
| ~7.40 | ddd | 1H | H7 |
¹³C NMR (101 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~159.0 (d, ¹JCF ≈ 240 Hz) | C5 |
| ~141.0 | C7a |
| ~125.0 (d, ³JCF ≈ 10 Hz) | C4 |
| ~120.0 | C3a |
| ~115.0 (d, ²JCF ≈ 25 Hz) | C6 |
| ~112.0 (d, ⁴JCF ≈ 5 Hz) | C7 |
| ~110.0 | C3 |
¹⁹F NMR (376 MHz, DMSO-d₆):
| Chemical Shift (ppm) |
| ~ -118 |
High-Resolution Mass Spectrometry (HRMS):
| Parameter | Value |
| Molecular Formula | C₇H₄BrFN₂ |
| Exact Mass [M+H]⁺ | 214.9618 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetone, or a mixture).
-
Data Collection: A selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (~100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, coupling constants, and integration of the proton signals.
-
¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired to identify the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: A one-dimensional fluorine-19 NMR spectrum is acquired to observe the chemical shift of the fluorine atom.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC), which aids in the complete assignment of the structure.
High-Resolution Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Analysis: The accurate mass measurement allows for the determination of the elemental composition and confirmation of the molecular formula.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for structural validation using X-ray crystallography in comparison to spectroscopic methods.
Conclusion
While single-crystal X-ray crystallography provides the most definitive structural information, a combination of modern spectroscopic techniques, including ¹H, ¹³C, and ¹⁹F NMR, alongside high-resolution mass spectrometry, offers a powerful and often more accessible approach to confirming the structure of novel compounds like this compound. By comparing experimental data with predicted values, researchers can confidently validate the molecular structure, a critical step in the drug discovery and development pipeline.
A Comparative Guide to the Biological Activity of Fluoro-Indazole Regioisomers
For Researchers, Scientists, and Drug Development Professionals
Indazole, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their overall pharmacokinetic and pharmacodynamic profiles. When combined with the indazole scaffold, which exists as two principal regioisomers (1H- and 2H-indazole), fluorine substitution offers a powerful strategy for modulating biological activity. This guide provides a comparative overview of the biological activities of fluoro-indazole regioisomers, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutics.
Data Presentation: A Comparative Look at Biological Activities
The position of the nitrogen atom in the pyrazole ring of the indazole scaffold profoundly influences the molecule's electronic properties and three-dimensional shape, leading to significant differences in biological activity between 1H- and 2H-regioisomers.[1] Generally, 1H-indazoles have been more extensively investigated for their anticancer properties, while 2H-indazoles are explored for a broader range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]
Anticancer and Kinase Inhibition Activity
Fluoro-indazole derivatives have emerged as potent inhibitors of various protein kinases implicated in cancer progression. The following table summarizes the in vitro inhibitory activity (IC50 values) of representative fluoro-indazole regioisomers against several cancer cell lines and kinases.
| Compound/Regioisomer | Target Cell Line/Kinase | IC50 (µM) | Reference |
| 1H-Indazole Derivatives | |||
| 6-Fluoro-1H-indazole derivative (27a) | FGFR1 | <0.0041 | [2] |
| FGFR2 | 0.002 | [2] | |
| KG-1 (Leukemia) | 0.0253 | [2] | |
| SNU-16 (Gastric Cancer) | 0.0774 | [2] | |
| 1H-Indazole-3-amine derivative (5k) | Hep-G2 (Liver Cancer) | 3.32 | [3] |
| Piperazine-1H-indazole derivative (6o) | K562 (Leukemia) | 5.15 | [3] |
| 2H-Indazole Derivatives | |||
| 2H-Indazole Derivative | VEGFR-2 | 0.0054 | [2] |
| 2H-Indazole Derivative (13i) | VEGFR-2 | 0.0345 | [2] |
Note: A direct head-to-head comparison of a comprehensive series of 1H- and 2H-fluoro-indazole regioisomers with identical substitution patterns is not extensively available in the literature. The data presented is collated from different studies to provide a comparative perspective.
Anti-inflammatory Activity
Indazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes. While specific data for fluoro-indazole regioisomers is limited, the following table provides data on related indazole derivatives.
| Compound | Target | IC50 (µM) | Reference |
| Indazole | COX-2 | 23.42 | [4] |
| 5-Aminoindazole | COX-2 | 12.32 | [4] |
| 6-Nitroindazole | COX-2 | 19.22 | [4] |
Antimicrobial Activity
Recent studies have highlighted the potential of fluorinated indazoles as antimicrobial agents.
| Compound | Target Organism | Activity | Reference |
| Oxadiazole containing 4-fluoroindazole (86c) | B. subtilis, E. coli | 94.4% inhibition | [5] |
| A. niger | 50% inhibition | [5] | |
| Oxadiazole containing 4-fluoroindazole (86d) | A. niger | 94.4% inhibition | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data. Below are methodologies for key assays used to evaluate the biological activity of fluoro-indazole regioisomers.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours at 37°C.[7]
-
Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the test compound (fluoro-indazole derivative) to the wells. Incubate for a further 24-72 hours.[7]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1]
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the fluoro-indazole test compounds in the assay buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control. Add 2.5 µL of a 2x kinase/substrate mixture to each well. Initiate the kinase reaction by adding 5 µL of 2x ATP solution.[8]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[8]
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[8]
-
Measurement: Measure the luminescence using a plate reader.[8]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a control reaction without the inhibitor. Determine the IC50 values by fitting the data to a dose-response curve.[8]
Mandatory Visualization
The following diagrams illustrate key signaling pathways targeted by indazole derivatives and a general experimental workflow for their evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Catalysts for Coupling Reactions with 3-Bromo-5-fluoro-1H-indazole
For researchers, scientists, and drug development professionals, the functionalization of the 3-bromo-5-fluoro-1H-indazole core is a critical step in the synthesis of novel therapeutic agents. The selection of an appropriate catalyst and reaction conditions is paramount for achieving high efficiency and yield in cross-coupling reactions. This guide provides a comparative analysis of various palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings with this compound and its close analogs, supported by experimental data from the literature.
Data Presentation
The following tables summarize the performance of different catalytic systems in key cross-coupling reactions. It is important to note that while specific data for the Suzuki-Miyaura coupling of this compound is available, the data for other coupling reactions are based on closely related 3-bromoindazole substrates and serve as a predictive guide.
Table 1: Suzuki-Miyaura Coupling of 3-Bromoindazoles
| Entry | Bromoindazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) |
| 1 | This compound | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | MW, 140 °C | 85[1] |
| 2 | 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | MW, 140 °C | 94[1] |
| 3 | 3-Bromo-5-nitro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | MW, 140 °C | 88[1] |
| 4 | N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various boronic acids | PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 12 h | -[2] |
Table 2: Buchwald-Hartwig Amination of Bromoindazoles
| Entry | Bromoindazole Substrate | Amine | Catalyst System | Base | Solvent | Conditions | Yield (%) |
| 1 | 6-Bromo-1H-indazole | Aniline | BrettPhos precatalyst (2 mol%) | LiHMDS | THF | 65 °C, 12-24 h | 85 |
| 2 | 6-Bromo-1H-indazole | Morpholine | RuPhos precatalyst (2 mol%) | LiHMDS | THF | 65 °C, 12-24 h | 95 |
Table 3: Heck Coupling of 3-Bromoindazoles
| Entry | Bromoindazole Substrate | Olefin | Catalyst System | Base | Solvent | Conditions | Yield (%) |
| 1 | 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | Ball-milling | Good to Excellent |
Table 4: Sonogashira Coupling of Bromoindazoles
| Entry | Bromoindazole Substrate | Alkyne | Catalyst System | Base | Solvent | Conditions | Yield (%) |
| 1 | 3-Bromo-cyclopentane-1,2-dione silyl enolate | Various alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | - | Reflux, 1 h | up to 93 |
| 2 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 °C | - |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of functionalized indazoles. The following are generalized procedures for the major cross-coupling reactions, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
To a microwave vial is added this compound (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 eq.). The vial is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture (e.g., 1,4-dioxane/ethanol/water) is then added. The reaction mixture is subjected to microwave irradiation at a specified temperature (e.g., 140 °C) for the required time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%), and a strong base (e.g., LiHMDS, 2.0 eq.) are combined under an inert atmosphere. Anhydrous solvent (e.g., THF) is added, and the tube is sealed. The reaction mixture is heated to the specified temperature (e.g., 65 °C) and stirred for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
General Procedure for Heck Coupling
In a ball-milling vessel, this compound (1.0 eq.), the olefin (e.g., n-butyl acrylate, 1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., NaOAc, 2.0 eq.) are combined. The vessel is sealed and subjected to high-speed ball-milling for a specified time. The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC-MS or LC-MS. After the reaction is complete, the product is extracted with a suitable solvent and purified by column chromatography.
General Procedure for Sonogashira Coupling
To a flask containing this compound (1.0 eq.) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., DMF or Et₃N/THF), the terminal alkyne (1.2-1.5 eq.) and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) are added. A base (e.g., Et₃N) is also added, and the mixture is degassed and placed under an inert atmosphere. The reaction is stirred at room temperature or heated to a specified temperature until completion, as monitored by TLC. The reaction mixture is then quenched with an aqueous solution and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Mandatory Visualization
The following diagrams illustrate the catalytic cycles for the described coupling reactions and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
A Comparative Guide to Assessing the Purity of 3-Bromo-5-fluoro-1H-indazole via High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, the accurate determination of purity for pharmaceutical intermediates like 3-Bromo-5-fluoro-1H-indazole is a critical step in ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high precision, resolution, and versatility.[3]
This guide provides a detailed comparison of the HPLC method against other analytical techniques, supported by a comprehensive experimental protocol and data presentation, to assist laboratories in the robust purity assessment of this compound.
Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase HPLC is exceptionally well-suited for the analysis of moderately polar to non-polar compounds like halogenated indazoles.[4][5] The method separates the main compound from its potential impurities based on their differential partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.
This protocol outlines a standard procedure for the purity analysis of this compound.
1. Materials and Reagents:
-
This compound Reference Standard (Purity ≥98%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, filtered and degassed)
-
Formic Acid (ACS Grade)
2. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[4]
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
3. Chromatographic Conditions: A summary of the recommended HPLC parameters is provided in the table below. These conditions are a starting point and may require optimization based on the specific impurities present.[6]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase (50:50, A:B).
-
Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the this compound sample, dissolve it in 10 mL of methanol, and then dilute 1 mL of this solution to 10 mL with the mobile phase (50:50, A:B).
5. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.[7]
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the Working Standard Solution to determine the retention time and peak area of the main compound.
-
Inject the Sample Solution to be analyzed.
-
Calculate the purity of the sample by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Data Presentation and Interpretation
The primary output of the analysis is a chromatogram. The purity is determined by the relative area of the peak corresponding to this compound compared to the total area of all observed peaks.
Potential Impurities: Impurities can arise from various stages of the synthesis, storage, or degradation.[6] For this compound, likely impurities include:
-
Starting Materials: Unreacted precursors such as 5-fluoro-1H-indazole.
-
Reaction Byproducts: Over-brominated species (e.g., di-bromo-5-fluoro-1H-indazole) or regioisomers formed during synthesis.[6][8]
-
Residual Solvents: Solvents used during the reaction or purification steps. (Note: These are typically analyzed by Gas Chromatography).
Hypothetical Purity Analysis Results:
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 3.5 | 1,500 | 0.05 | Unknown Impurity |
| 2 | 5.8 | 6,000 | 0.20 | 5-fluoro-1H-indazole (Starting Material) |
| 3 | 8.2 | 2,970,000 | 99.30 | This compound |
| 4 | 11.4 | 12,500 | 0.45 | Di-bromo-5-fluoro-1H-indazole (Byproduct) |
| Total | 2,990,000 | 100.00 |
Workflow for HPLC Purity Assessment
Caption: Workflow for the purity assessment of this compound via HPLC.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can provide complementary information or may be more suitable for specific types of impurities.[1][3]
| Technique | Principle | Application for this compound | Advantages | Limitations |
| HPLC-UV | Differential partitioning between stationary and mobile phases. | Primary method for purity and assay. Quantifies non-volatile organic impurities and degradation products. | High resolution, precision, and robustness. Well-established for regulatory submissions.[3] | May not identify co-eluting peaks. Requires reference standards for absolute quantification. |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Identification of unknown impurities and confirmation of known ones by providing molecular weight information.[1] | High sensitivity and specificity.[9] Excellent for structural elucidation of trace impurities. | More complex and expensive instrumentation. Matrix effects can suppress ionization. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a stationary phase. | Analysis of volatile and semi-volatile impurities, primarily residual solvents . | Extremely high sensitivity for volatile compounds.[3] Required by regulatory guidelines (e.g., USP <467>).[9] | Not suitable for non-volatile compounds like the API itself or its salts. Requires sample derivatization for some compounds. |
| NMR Spectroscopy | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Structural confirmation of the main compound and identification of major impurities. Provides information on isomeric purity. | Provides definitive structural information without needing a specific reference standard for each impurity.[6] Non-destructive. | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals. |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Confirms the identity of the compound by matching its spectrum to a reference standard. Can detect certain functional group impurities.[2] | Fast and cost-effective. Provides functional group information.[1] | Not suitable for separating or quantifying impurities in a mixture.[1] Low sensitivity. |
References
- 1. biomedres.us [biomedres.us]
- 2. ijrar.org [ijrar.org]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. orochem.com [orochem.com]
- 6. benchchem.com [benchchem.com]
- 7. glsciences.eu [glsciences.eu]
- 8. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 9. agilent.com [agilent.com]
- 10. rroij.com [rroij.com]
Efficacy of 5-Bromo-1H-indazole-3-amine Derivatives Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer efficacy of a series of 5-bromo-1H-indazole-3-amine derivatives. While research specifically detailing 3-Bromo-5-fluoro-1H-indazole derivatives is limited, this guide focuses on structurally similar and potent 5-bromo-1H-indazol-3-amine analogs, offering valuable insights into their activity against various cancer cell lines. The data presented is based on published experimental findings and is intended to inform further research and development in the field of oncology.
Data Presentation: In Vitro Anticancer Activity
The antiproliferative activity of two series of 5-bromo-1H-indazole-3-amine derivatives, designated as series 5 and 6 , was evaluated against a panel of four human cancer cell lines: chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2).[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the tables below. 5-Fluorouracil (5-Fu), a commonly used chemotherapy agent, was used as a positive control for comparison.[1]
Table 1: IC50 Values of Series 5 Derivatives (µM) [1]
| Compound | K562 | A549 | PC-3 | HepG-2 |
| 5a | 9.32 | 4.66 | 15.48 | 12.67 |
| 5b | 10.11 | 5.32 | 13.21 | 11.54 |
| 5k | 8.86 | 7.78 | 12.62 | 3.32 |
| 5-Fu | 8.53 | 8.37 | 9.17 | 9.78 |
Table 2: IC50 Values of Series 6 Derivatives (µM) [1]
| Compound | K562 | A549 | PC-3 | HepG-2 |
| 6a | 5.19 | 8.21 | 6.12 | 5.62 |
| 6b | 6.34 | 9.12 | 7.55 | 6.89 |
| 6o | 5.15 | - | - | - |
| 5-Fu | 8.53 | 8.37 | 9.17 | 9.78 |
Note: A lower IC50 value indicates greater potency.
Among the tested compounds, derivative 6o demonstrated a particularly promising inhibitory effect against the K562 cell line, with an IC50 value of 5.15 µM.[1] Furthermore, this compound exhibited significant selectivity, with a much higher IC50 value of 33.2 µM against normal human embryonic kidney cells (HEK-293), suggesting a lower potential for toxicity to non-cancerous cells.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the anticancer activity of the 5-bromo-1H-indazole-3-amine derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment: After cell attachment, the cells were treated with various concentrations of the indazole derivatives and incubated for 48 hours.
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. This was assessed using flow cytometry with Annexin V-FITC and PI staining.
-
Cell Treatment: K562 cells were treated with varying concentrations of compound 6o for 48 hours.
-
Cell Harvesting and Staining: The cells were harvested, washed with cold phosphate-buffered saline (PBS), and then resuspended in binding buffer. Annexin V-FITC and PI were added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protein Expression Analysis: Western Blotting
Western blotting was employed to investigate the effect of the indazole derivatives on the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: K562 cells were treated with compound 6o for 48 hours. Total protein was then extracted from the cells using lysis buffer.
-
Protein Quantification: The concentration of the extracted protein was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against specific proteins of interest (e.g., Bcl-2, Bax, p53, MDM2) overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Studies on potent 5-bromo-1H-indazole-3-amine derivatives, such as compound 6o , suggest that their anticancer effects are mediated through the induction of apoptosis via modulation of the p53/MDM2 and Bcl-2 family signaling pathways.[2]
p53/MDM2 Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest and apoptosis in response to cellular stress.[3] MDM2 is a key negative regulator of p53, promoting its degradation.[3] Inhibition of the p53-MDM2 interaction can stabilize p53, leading to the activation of its tumor-suppressive functions. The indazole derivative 6o has been shown to affect the expression of p53 and MDM2, suggesting that it may disrupt their interaction and thereby promote p53-mediated apoptosis.[2]
Bcl-2 Family Pathway
The Bcl-2 family of proteins are central regulators of the intrinsic apoptosis pathway. This family includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax).[4] The ratio of these proteins determines the cell's susceptibility to apoptosis. Compound 6o was found to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax.[5] This shift in the Bcl-2/Bax ratio promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent apoptosis.
Experimental Workflow
The general workflow for evaluating the anticancer efficacy of these indazole derivatives is outlined below.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Methods for the Synthesis of Fluorinated Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structural motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The incorporation of fluorine atoms into these molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making the development of efficient synthetic routes to fluorinated indazoles a critical area of research. The classical Jacobson indazole synthesis, while historically significant, often faces limitations, particularly with electron-deficient precursors, leading to low yields and challenging reaction conditions. This guide provides an objective comparison of modern, alternative methods for the synthesis of fluorinated indazoles, supported by experimental data and detailed protocols.
The Benchmark: The Jacobson Indazole Synthesis
The Jacobson synthesis involves the cyclization of N-nitroso-o-acyl- or N-nitroso-o-aroyl-o-toluidines in the presence of a base. While effective for some substrates, its application to the synthesis of fluorinated analogs can be problematic due to the electronic effects of the fluorine substituents, often resulting in lower yields.[1]
Representative Experimental Protocol: Jacobson Indazole Synthesis
A solution of N-nitroso-o-acetotoluidide is prepared by the nitrosation of o-acetotoluidide with nitrous gases in a mixture of acetic acid and acetic anhydride. This solution is then carefully decomposed by heating, followed by extraction and purification to yield the indazole.[2]
Limitations: The synthesis of indazole derivatives can often be challenging, with low yields being a common issue.[1] The classical Jacobson method, in particular, may not be optimal for substrates bearing electron-withdrawing groups like fluorine, which can disfavor the cyclization step.
Alternative Synthetic Methodologies
Several modern synthetic strategies have emerged as powerful alternatives to the Jacobson synthesis for preparing fluorinated indazoles, offering improved yields, milder reaction conditions, and broader substrate scope.
Direct C-H Fluorination of 2H-Indazoles using NFSI
A highly efficient and regioselective method for the direct fluorination of 2H-indazoles at the C-3 position has been developed using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. This metal-free approach is environmentally friendly, utilizing water as the solvent, and demonstrates excellent functional group tolerance.[3]
A mixture of 2-phenyl-2H-indazole (0.2 mmol) and N-fluorobenzenesulfonimide (NFSI) (1.5 equiv., 0.3 mmol) is taken in a reaction tube. Water (2.0 mL) is added, and the mixture is stirred at 80 °C in a preheated oil bath for 30 minutes. After completion of the reaction (monitored by TLC), the reaction mixture is extracted with ethyl acetate. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 3-fluoro-2-phenyl-2H-indazole.[3]
| Entry | Substrate (2-Aryl-2H-indazole) | Product | Yield (%) |
| 1 | 2-Phenyl | 3-Fluoro-2-phenyl-2H-indazole | 85 |
| 2 | 2-(4-Fluorophenyl) | 3-Fluoro-2-(4-fluorophenyl)-2H-indazole | 82 |
| 3 | 2-(4-Chlorophenyl) | 3-Fluoro-2-(4-chlorophenyl)-2H-indazole | 80 |
| 4 | 2-(4-Bromophenyl) | 3-Fluoro-2-(4-bromophenyl)-2H-indazole | 78 |
| 5 | 2-(p-Tolyl) | 3-Fluoro-2-(p-tolyl)-2H-indazole | 87 |
| 6 | 2-(4-Methoxyphenyl) | 3-Fluoro-2-(4-methoxyphenyl)-2H-indazole | 75 |
Data sourced from Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888.[3]
Rhodium(III)-Catalyzed C-H Bond Functionalization
An efficient, one-step synthesis of substituted N-aryl-2H-indazoles has been developed via the rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes. This method exhibits excellent functional group compatibility, including tolerance for fluoro and trifluoromethyl substituents.[4]
In a screw-cap vial, the azobenzene (0.20 mmol), aldehyde (0.40 mmol), [Cp*RhCl₂]₂ (5 mol %), and AgSbF₆ (20 mol %) are combined in dioxane (1.0 mL). The vial is sealed and heated in an oil bath at 100 °C. After 24 hours, the vial is cooled to room temperature, the mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The crude residue is purified by silica gel column chromatography.[4]
| Entry | Azobenzene | Aldehyde | Product | Yield (%) |
| 1 | Azobenzene | 4-(Trifluoromethyl)benzaldehyde | 2-Phenyl-3-(4-(trifluoromethyl)phenyl)-2H-indazole | 76 |
| 2 | Azobenzene | 4-Fluorobenzaldehyde | 3-(4-Fluorophenyl)-2-phenyl-2H-indazole | 75 |
| 3 | 4-(Trifluoromethyl)azobenzene | Benzaldehyde | 2-(4-(Trifluoromethyl)phenyl)-3-phenyl-2H-indazole | 46 |
| 4 | 4-Fluoroazobenzene | Benzaldehyde | 2-(4-Fluorophenyl)-3-phenyl-2H-indazole | 68 |
Data sourced from Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2013). Rhodium(III)-catalyzed indazole synthesis by C–H bond functionalization and cyclative capture. Journal of the American Chemical Society, 135(19), 7122–7125.[4]
Cobalt(III)-Catalyzed C-H Bond Functionalization
As a more cost-effective alternative to rhodium, cobalt(III) catalysts have been successfully employed for the synthesis of N-aryl-2H-indazoles via C-H bond functionalization of azobenzenes and their reaction with aldehydes. This method demonstrates a similarly high level of functional group compatibility.[5][6]
In a screw-cap vial, the azobenzene (0.40 mmol), aldehyde (0.20 mmol), [Cp*Co(CO)I₂] (10 mol %), and AgOAc (20 mol %) are combined in 1,4-dioxane (0.1 M). The vial is sealed and heated at 100 °C for 24 hours. After cooling, the reaction mixture is filtered and concentrated. The residue is purified by column chromatography to give the desired indazole.[5]
| Entry | Azobenzene | Aldehyde | Product | Yield (%) |
| 1 | 3,5-Dimethylazobenzene | 4-(Trifluoromethyl)benzaldehyde | 5,7-Dimethyl-2-phenyl-3-(4-(trifluoromethyl)phenyl)-2H-indazole | 85 |
| 2 | 3,5-Dimethylazobenzene | 2-Fluorobenzaldehyde | 3-(2-Fluorophenyl)-5,7-dimethyl-2-phenyl-2H-indazole | 82 |
| 3 | 4-Fluoroazobenzene | Benzaldehyde | 2-(4-Fluorophenyl)-3-phenyl-2H-indazole | 79 |
Data sourced from Hummel, J. R., & Ellman, J. A. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 137(1), 490–498.[5][6]
Synthesis from o-Fluorobenzaldehydes and Hydrazine
A practical synthesis of indazoles has been developed through the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. The use of O-methyloxime derivatives is particularly advantageous as it prevents a competitive Wolf-Kishner reduction, which can be a significant side reaction when using the free aldehydes.[7]
To a solution of the o-fluorobenzaldehyde O-methyloxime (10 mmol) in a suitable solvent (e.g., n-butanol), hydrazine hydrate (5-10 equivalents) is added. The mixture is heated at reflux for several hours until the reaction is complete (monitored by HPLC). After cooling, the product is isolated by extraction and purified by crystallization or chromatography.[7]
| Entry | Substrate (o-Fluorobenzaldehyde derivative) | Product | Yield (%) |
| 1 | 2,6-Difluorobenzaldehyde O-methyloxime | 4-Fluoroindazole | 85 |
| 2 | 2-Fluoro-5-nitrobenzaldehyde O-methyloxime | 5-Nitroindazole | 92 |
| 3 | 2-Fluoro-3-chlorobenzaldehyde O-methyloxime | 7-Chloroindazole | 88 |
Yields are representative for the conversion of the O-methyloxime to the indazole. Data interpreted from Lukin, K. A., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. The Journal of organic chemistry, 71(21), 8166–8172.[7]
Copper-Catalyzed Three-Component Synthesis
A one-pot, three-component synthesis of 2H-indazoles has been developed using a copper catalyst. This method involves the reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. The broad substrate scope suggests its potential applicability to the synthesis of fluorinated analogs.[8][9]
An o-bromobenzaldehyde, a primary amine, and sodium azide are reacted in the presence of a copper catalyst (e.g., CuI) and a ligand (e.g., TMEDA) in a suitable solvent like DMSO at elevated temperatures. This one-pot procedure allows for the efficient construction of the 2H-indazole core. While specific examples for fluorinated substrates are not detailed in the initial high-level reports, the general tolerance of the reaction to various functional groups makes it a promising avenue for further exploration.[8][9]
Comparison Summary
| Method | Key Advantages | Key Limitations | Applicability to Fluorinated Analogs |
| Jacobson Synthesis | Historically established method. | Often low yields, harsh conditions, limited scope for electron-deficient substrates. | Can be challenging, often resulting in low yields. |
| Direct C-H Fluorination (NFSI) | High regioselectivity (C-3), metal-free, mild conditions, environmentally friendly (water solvent). | Requires a pre-formed indazole core. | Excellent for introducing a fluorine atom at the C-3 position of an existing indazole. |
| Rh(III)-Catalyzed C-H Activation | High efficiency, broad functional group tolerance, one-pot synthesis. | Uses an expensive rhodium catalyst. | Well-demonstrated for azobenzenes and aldehydes bearing fluoro and trifluoromethyl groups. |
| Co(III)-Catalyzed C-H Activation | More cost-effective than rhodium, high efficiency, broad functional group tolerance. | May require an oxidant/additive. | Shown to be effective for substrates with fluoro and trifluoromethyl groups. |
| From o-Fluorobenzaldehydes | Utilizes readily available fluorinated starting materials, avoids late-stage fluorination. | Can have side reactions (e.g., Wolf-Kishner) if not using the oxime. | Specifically designed for the synthesis of indazoles with fluorine on the benzene ring. |
| Cu-Catalyzed 3-Component | One-pot synthesis, operational simplicity, broad substrate scope. | Applicability to a wide range of fluorinated substrates needs further detailed investigation. | Potentially a very efficient method, but more examples are needed to confirm broad utility. |
Conclusion
For researchers and professionals in drug development, the synthesis of fluorinated indazoles is a key step in the creation of novel therapeutic agents. While the Jacobson synthesis provides a classical route, its limitations have spurred the development of more robust and efficient modern methods. The direct C-H fluorination with NFSI offers a powerful tool for late-stage functionalization. For the construction of the indazole core from fluorinated precursors, transition-metal-catalyzed C-H activation (using either Rhodium or the more economical Cobalt) and the condensation of o-fluorobenzaldehydes are highly effective strategies. The copper-catalyzed three-component reaction also holds significant promise for its operational simplicity. The choice of method will ultimately depend on the desired substitution pattern, the availability of starting materials, and considerations of cost and scalability. This guide provides the necessary data and protocols to make an informed decision for the synthesis of target fluorinated indazole analogs.
References
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 4. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 2H-Indazole synthesis [organic-chemistry.org]
- 9. Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 3-Bromo-5-fluoro-1H-indazole and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the heterocyclic compound 3-Bromo-5-fluoro-1H-indazole and its likely synthetic precursors. Due to the limited availability of experimental spectroscopic data for this compound in public literature, this guide presents predicted data based on the analysis of structurally similar compounds, alongside experimentally obtained data for its precursors. This information is intended to aid researchers in the identification and characterization of these molecules during synthesis and drug development processes.
Proposed Synthetic Pathway
A plausible synthetic route to this compound begins with the bromination of 4-fluoroaniline to yield 2-bromo-4-fluoroaniline. This intermediate can then undergo a diazotization reaction, followed by intramolecular cyclization to form the indazole core. Subsequent bromination at the 3-position would then yield the final product.
Evaluating the Metabolic Stability of 3-Bromo-5-fluoro-1H-indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-bromo-5-fluoro-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors and other therapeutic agents. A critical parameter in the development of these compounds is their metabolic stability, which significantly influences their pharmacokinetic profile, in vivo efficacy, and potential for drug-drug interactions. This guide provides a comparative analysis of the metabolic stability of this compound derivatives, supported by experimental data, to aid in the selection and optimization of drug candidates.
Comparative Metabolic Stability Data
The metabolic stability of a compound is often assessed by its half-life (t½) in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs). A longer half-life indicates greater metabolic stability.
The following table summarizes the in vitro metabolic stability of a this compound derivative and related analogs in mouse liver microsomes (MLM). This data is extracted from a study on the development of selective androgen receptor antagonists.[1]
| Compound ID | Structure | Modification from this compound Core | Half-life (t½) in MLM (min) |
| 35e | (S)-3-(3-bromo-5-fluoro-1H-indazol-1-yl)-N-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-2-hydroxy-2-methylpropanamide | Reference Compound | Data not explicitly provided, but the study focused on improving upon less stable precursors. |
| 35g | 3-methyl-5-fluoro indazole derivative | Replacement of 3-bromo with 3-methyl | 23.66 |
| 35h | 3-substituted indazole with electron-withdrawing group | Modification at the 3-position | 105 |
| 35i | 3-substituted indazole with electron-withdrawing group | Modification at the 3-position | 120.60 |
| 8 (UT-155) | 2,3-unsubstituted indole derivative | Different core scaffold (indole) | 12.35 |
Key Observations:
-
The data suggests that substitutions at the 3-position of the indazole ring significantly impact metabolic stability.
-
Replacing the bromo group with a methyl group (compound 35g ) results in a moderate half-life.
-
The introduction of electron-withdrawing groups at the 3-position (compounds 35h and 35i ) dramatically increases metabolic stability, as evidenced by their significantly longer half-lives.[1]
-
The indole-based compound 8 (UT-155) , a precursor to the indazole series, exhibits lower metabolic stability compared to the optimized indazole derivatives.[1]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following is a detailed methodology for a typical in vitro liver microsomal stability assay, a common method for evaluating the metabolic stability of drug candidates.
Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Pooled liver microsomes (from human or other species, e.g., mouse)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)
-
Negative control (a compound known to be metabolically stable, e.g., warfarin)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds, positive controls, and negative control in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Prepare a suspension of liver microsomes in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension to each well.
-
Add the test compounds and control compounds to their respective wells and pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
Experimental Workflow
Caption: Workflow for an in vitro liver microsomal stability assay.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromo-5-fluoro-1H-indazole: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, procedural framework for the proper disposal of 3-Bromo-5-fluoro-1H-indazole, a halogenated indazole derivative. Adherence to these protocols is imperative for ensuring a secure working environment, maintaining regulatory compliance, and fostering a culture of safety.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, the use of appropriate personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[1] Furthermore, it is crucial to ensure that eyewash stations and safety showers are unobstructed and readily accessible.[1]
Waste Segregation: The Foundation of Safe Disposal
The initial and most critical step in the disposal process is the correct segregation of chemical waste. As a halogenated organic compound, this compound must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[1]
Key Principles of Waste Segregation:
-
Avoid Co-mingling: Never mix halogenated waste with non-halogenated organic waste. Combining different waste streams complicates and increases the cost of disposal.[1]
-
Maintain Original Containers: Whenever practical, keep the chemical in its original container to prevent misidentification.[1]
-
Ensure Container Compatibility: The waste container must be chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally recommended for halogenated solvent waste.[1]
Step-by-Step Disposal Protocol
The following protocol details the standard operating procedure for the disposal of pure this compound and materials contaminated with it.
-
Pure or Unused this compound: Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container. During this process, take precautions to avoid the generation of dust.[2] Ensure the container is securely sealed and accurately labeled.
-
Contaminated Labware and Materials (e.g., gloves, weighing paper):
-
Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag before being deposited into the solid "Halogenated Organic Waste" container.[2]
-
Glassware requires decontamination prior to washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container. Following this initial rinse, the glassware can be cleaned according to standard laboratory procedures.[1]
-
-
Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed and approved waste disposal facility.[1] The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing technology.[1] This process ensures the complete destruction of the organic molecule and the removal of hazardous halogenated byproducts from emissions.
Crucially, do not dispose of this compound down the drain or in regular trash. Such actions can lead to significant environmental contamination and are a direct violation of regulatory standards.[1][3]
Chemical and Safety Data Summary
While specific quantitative disposal parameters for this compound are not extensively detailed in available safety data sheets, the following table summarizes its key chemical and safety information based on data for similar compounds.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 885519-08-4[4] |
| Molecular Formula | C₇H₄BrFN₂[4] |
| Molecular Weight | 215.02 g/mol [4] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4][5] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[5][6] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat, chemical fume hood.[1][3] |
| Disposal Method | Collection in a designated "Halogenated Organic Waste" container for licensed chemical waste incineration.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 3-Bromo-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 3-Bromo-5-fluoro-1H-indazole. The following procedural guidance is designed to answer specific operational questions, ensuring the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Chemical Safety Goggles & Face Shield | Must be worn to protect against splashes and vapors.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber or other appropriate material. Inspect gloves for degradation before and during use.[2] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | To prevent skin contact.[2] |
| Respiratory Protection | Chemical Fume Hood | All handling of the compound must be performed in a certified chemical fume hood.[2] |
| NIOSH-Approved Respirator | Use a respirator with organic vapor cartridges if work outside of a fume hood is unavoidable.[2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from preparation to cleanup.
1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[2]
-
Assemble all necessary equipment and reagents within the fume hood.[2]
-
An emergency eyewash station and safety shower must be readily accessible.
2. Handling:
-
Wear all required PPE as specified in the table above.
-
Carefully measure and transfer the required amount of the chemical, using appropriate tools to minimize the risk of spills.[2]
-
Keep the fume hood sash at the lowest possible height while maintaining comfortable working conditions.[2]
-
Avoid creating dust or aerosols.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill with absorbent material.
-
Clean the spill area using appropriate procedures for hazardous materials.
-
Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
4. Emergency First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
If on Skin: Remove contaminated clothing and rinse the affected area with plenty of soap and water. Seek medical attention if irritation persists.[3]
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan: Managing Halogenated Waste
The proper disposal of this compound and associated waste is critical to prevent environmental contamination. This compound must be treated as hazardous waste.
1. Waste Segregation:
-
Halogenated organic waste must be collected separately from non-halogenated waste.[2]
-
Use a designated, properly labeled waste container for all this compound waste.[2]
2. Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]
3. Disposal Procedure:
-
Collect all waste, including any rinsate from cleaning contaminated glassware, in the designated halogenated waste container.[2]
-
Follow your institution's specific hazardous waste disposal procedures for halogenated organic compounds.
-
Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
